molecular formula C18H31NO2 B11750962 AAL-149

AAL-149

Cat. No.: B11750962
M. Wt: 293.4 g/mol
InChI Key: ITJCKQTXCLGXHE-SFHVURJKSA-N
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Description

AAL-149 is a useful research compound. Its molecular formula is C18H31NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H31NO2

Molecular Weight

293.4 g/mol

IUPAC Name

(2S)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol

InChI

InChI=1S/C18H31NO2/c1-3-4-5-6-7-14-21-17-10-8-16(9-11-17)12-13-18(2,19)15-20/h8-11,20H,3-7,12-15,19H2,1-2H3/t18-/m0/s1

InChI Key

ITJCKQTXCLGXHE-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)CC[C@@](C)(CO)N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CCC(C)(CO)N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of AAL-149: A TRPM7 Inhibitor with Multimodal Anti-inflammatory Action

Author: BenchChem Technical Support Team. Date: November 2025

AAL-149 is an analog of the immunomodulatory drug FTY720 (fingolimod) that has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound, this compound is not phosphorylated in vivo and therefore does not interact with sphingosine-1-phosphate (S1P) receptors, decoupling its mechanism of action from the S1P signaling pathway that is responsible for the lymphopenia associated with FTY720.[1][2] The primary mechanism of this compound is the direct inhibition of the TRPM7 channel, which leads to a reduction in cation influx and subsequent modulation of downstream inflammatory signaling pathways.

Primary Target: TRPM7 Inhibition

This compound directly inhibits the ion channel function of TRPM7, a ubiquitously expressed "chanzyme" that possesses both an ion channel permeable to divalent cations such as Ca²⁺, Mg²⁺, and Zn²⁺, and a C-terminal α-kinase domain. The inhibitory effect of this compound on TRPM7 has been quantified using electrophysiological techniques.

CompoundTargetIC50 (µM)
This compoundTRPM71.081
FTY720TRPM70.72
Data from Busey et al., 2024.

This inhibition of TRPM7's channel function is central to the anti-inflammatory effects of this compound. By blocking the influx of divalent cations, this compound modulates the activity of various downstream signaling pathways that are dependent on these ions for their activation and function.

Downstream Signaling Pathways

The inhibition of TRPM7 by this compound leads to the modulation of several key signaling pathways involved in the inflammatory response. TRPM7 is known to influence cellular processes through both its channel and kinase activities. The influx of cations through the TRPM7 channel can activate a variety of downstream effectors. Additionally, the kinase domain of TRPM7 can phosphorylate several substrates, further propagating intracellular signals.

The following diagram illustrates the central role of TRPM7 in cellular signaling and the point of intervention for this compound.

TRPM7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects TRPM7 TRPM7 Cation_Influx Cation Influx (Ca²⁺, Mg²⁺, Zn²⁺) TRPM7->Cation_Influx Channel Activity Kinase_Domain α-Kinase Domain TRPM7->Kinase_Domain Chanzyme Activity AAL149 This compound AAL149->TRPM7 Inhibition PLC PLC Activation Cation_Influx->PLC Ca_Signaling Ca²⁺ Signaling Cation_Influx->Ca_Signaling Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Cation_Influx->Cytoskeletal_Rearrangement Phosphorylation Substrate Phosphorylation (e.g., Annexin-1, Myosin II) Kinase_Domain->Phosphorylation Gene_Expression Inflammatory Gene Expression Ca_Signaling->Gene_Expression

Figure 1: this compound inhibits the TRPM7 channel, blocking downstream signaling.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for TRPM7 Inhibition

The inhibitory effect of this compound on TRPM7 was determined using whole-cell patch clamp electrophysiology on HEK 293T cells overexpressing mouse TRPM7.

  • Cell Culture and Transfection: HEK 293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were transiently transfected with a plasmid encoding mouse TRPM7 using a suitable transfection reagent.

  • Electrophysiological Recording:

    • Whole-cell patch clamp recordings were performed 24-48 hours post-transfection.

    • The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

    • The internal pipette solution contained (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.

    • Cells were voltage-clamped at a holding potential of -60 mV. TRPM7 currents were elicited by voltage ramps from -100 mV to +100 mV.

    • This compound was dissolved in the external solution and perfused onto the cells at various concentrations to determine the dose-response relationship and calculate the IC50 value.

The following diagram outlines the workflow for the patch clamp experiment.

Patch_Clamp_Workflow Start HEK 293T Cells Transfection Transfect with mTRPM7 plasmid Start->Transfection Incubation Incubate 24-48h Transfection->Incubation Patching Establish Whole-Cell Patch Incubation->Patching Recording Record Baseline TRPM7 Current Patching->Recording Perfusion Perfuse with This compound Recording->Perfusion Data_Analysis Analyze Current Inhibition (IC50) Perfusion->Data_Analysis End Results Data_Analysis->End

Figure 2: Workflow for determining this compound's inhibition of TRPM7 via patch clamp.
Macrophage Inflammatory Assay

The anti-inflammatory effects of this compound were assessed by measuring its ability to suppress lipopolysaccharide (LPS)-induced inflammatory gene expression in macrophages.[2]

  • Macrophage Culture: Bone marrow-derived macrophages (BMDMs) were differentiated from bone marrow cells isolated from mice. Cells were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.

  • LPS Stimulation and this compound Treatment:

    • Differentiated BMDMs were pre-treated with varying concentrations of this compound for 1 hour.

    • Cells were then stimulated with 100 ng/mL of LPS for 4 hours in the continued presence of this compound.

  • Gene Expression Analysis (qPCR):

    • Total RNA was extracted from the cells using a commercial RNA isolation kit.

    • cDNA was synthesized from the RNA using reverse transcriptase.

    • Quantitative PCR (qPCR) was performed using primers specific for inflammatory genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene for normalization.

  • Cytokine Measurement (ELISA):

    • Cell culture supernatants were collected after LPS stimulation.

    • The concentrations of secreted cytokines (e.g., TNF-α, IL-6) were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

The following flowchart illustrates the process of the macrophage inflammatory assay.

Macrophage_Assay_Workflow cluster_analysis Analysis Start Isolate Bone Marrow Cells Differentiate Differentiate into BMDMs with M-CSF Start->Differentiate Pretreat Pre-treat with This compound (1h) Differentiate->Pretreat Stimulate Stimulate with LPS (4h) Pretreat->Stimulate Harvest Harvest Cells and Supernatant Stimulate->Harvest qPCR RNA Extraction -> cDNA Synthesis -> qPCR Harvest->qPCR ELISA ELISA for Secreted Cytokines Harvest->ELISA

References

A Technical Guide to the Discovery and Synthesis of AAL-149 (NCC149): A Potent and Selective HDAC8 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AAL-149, also known as NCC149. This compound has emerged as a significant subject of research due to its potent and selective inhibition of histone deacetylase 8 (HDAC8), a promising target for novel anti-cancer therapeutics. This document details the scientific background, discovery through click chemistry, a plausible synthesis pathway, and the key experimental protocols for its biological evaluation. Quantitative data are presented in structured tables for clarity, and signaling and synthesis pathways are visualized using Graphviz diagrams.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer. HDAC8, a Class I histone deacetylase, has been identified as a key player in the progression of several cancers, including T-cell lymphomas, making it an attractive target for therapeutic intervention.

This compound (NCC149) was discovered from a 151-member triazole compound library utilizing a click chemistry approach.[1] It has been identified as a potent and selective inhibitor of HDAC8.[1] The chemical name for NCC149 is N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide.

Discovery and Mechanism of Action

The discovery of this compound (NCC149) was the result of a targeted screening of a library of triazole-containing compounds. The core mechanism of action of this compound is the selective inhibition of the HDAC8 enzyme. This inhibition leads to an increase in the acetylation of cohesin, a known substrate of HDAC8.[1] The acetylation of the SMC3 subunit of cohesin is a dynamic process regulated by the opposing activities of acetyltransferases and deacetylases like HDAC8. By inhibiting HDAC8, this compound disrupts this balance, leading to cellular consequences that can include the suppression of cancer cell growth.

Signaling Pathway of HDAC8 Inhibition by this compound (NCC149)

HDAC8_Inhibition_Pathway This compound This compound (NCC149) HDAC8 HDAC8 This compound->HDAC8 Inhibits Cohesin Acetylated Cohesin (SMC3) HDAC8->Cohesin Deacetylates GeneExpression Altered Gene Expression Cohesin->GeneExpression Regulates CellGrowth Inhibition of T-cell Lymphoma Cell Growth GeneExpression->CellGrowth Leads to

Caption: Signaling pathway of this compound (NCC149) inhibiting HDAC8.

Quantitative Biological Data

The inhibitory activity of this compound (NCC149) against HDAC8 and its effect on cancer cell lines have been quantified in several studies.

Parameter Value Reference
HDAC8 IC50 70 nM[2]
Selectivity >70-fold selective for HDAC8 over HDAC6[2]
Cell Line Assay Endpoint Result Reference
Jurkat (T-cell lymphoma)Growth InhibitionGI50Potent growth suppression[1]
HH (T-cell lymphoma)Growth InhibitionGI50Potent growth suppression[1]
MT-4 (T-cell lymphoma)Growth InhibitionGI50Potent growth suppression[1]
HUT78 (T-cell lymphoma)Growth InhibitionGI50Potent growth suppression[1]

Synthesis Pathway

This compound (NCC149) is synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." The following represents a plausible synthetic route based on the principles of this reaction for creating 1,2,3-triazole containing compounds.

Proposed Synthesis Workflow for this compound (NCC149)

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Click Chemistry cluster_product Final Product Reactant1 3-Ethynylbenzamide derivative Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition Reactant1->Reaction Reactant2 Phenylthiomethyl azide Reactant2->Reaction Product This compound (NCC149) N-hydroxy-3-[1-(phenylthio)methyl- 1H-1,2,3-triazol-4-yl]benzamide Reaction->Product

Caption: Proposed synthesis workflow for this compound (NCC149).

Detailed Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature. The following is a generalized protocol for a CuAAC reaction that would be adapted for this specific synthesis.

  • Preparation of Phenylthiomethyl azide: This azide can be prepared from phenylthiomethyl chloride and sodium azide in a suitable solvent like DMF.

  • Preparation of the Alkyne Precursor: The 3-ethynylbenzamide derivative with a protected hydroxylamine is required.

  • Click Reaction:

    • To a solution of the 3-ethynylbenzamide derivative in a solvent mixture (e.g., t-BuOH and water), add phenylthiomethyl azide.

    • Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, to catalyze the reaction.

    • Stir the reaction mixture at room temperature until completion, which can be monitored by TLC.

    • Upon completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Deprotection and Purification:

    • The protecting group on the hydroxylamine is removed under appropriate conditions.

    • The final product, this compound (NCC149), is purified by column chromatography or recrystallization to yield the pure compound.

Key Experimental Protocols

In Vitro HDAC8 Inhibition Assay

This assay is designed to measure the enzymatic activity of HDAC8 and the inhibitory effect of this compound.

  • Reagents and Materials:

    • Recombinant human HDAC8 enzyme.

    • Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • This compound (NCC149) dissolved in DMSO.

    • Developer solution (e.g., containing trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the HDAC8 enzyme to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC8 substrate to all wells.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition and determine the IC50 value by plotting the inhibition versus the log of the inhibitor concentration.

Western Blot for Acetylated Cohesin (SMC3)

This protocol is used to determine the effect of this compound on the acetylation status of the HDAC8 substrate, SMC3, in cells.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or a T-cell lymphoma line) to approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for acetylated SMC3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Probe for total SMC3 and a loading control (e.g., GAPDH or β-actin) on the same membrane after stripping or on a parallel blot.

T-cell Lymphoma Growth Inhibition Assay

This assay measures the cytotoxic or cytostatic effect of this compound on T-cell lymphoma cell lines.

  • Cell Culture:

    • Culture T-cell lymphoma cell lines (e.g., Jurkat, HH, MT-4, HUT78) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound (NCC149) is a promising, potent, and selective HDAC8 inhibitor discovered through a modern drug discovery approach. Its mechanism of action, involving the targeted inhibition of HDAC8 and subsequent increase in cohesin acetylation, provides a clear rationale for its anti-proliferative effects in T-cell lymphoma models. The provided synthesis outline and experimental protocols offer a foundational guide for researchers and drug development professionals interested in further investigating this compound and its therapeutic potential. Further studies to elucidate the detailed synthesis and to explore its efficacy and safety in preclinical and clinical settings are warranted.

References

AAL-149: A Technical Guide to its TRPM7 Inhibition and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL-149 has been identified as a selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a protein implicated in a variety of physiological and pathological processes, including inflammation. This document provides a comprehensive technical overview of this compound, focusing on its target protein, binding affinity, the experimental procedures used for its characterization, and the relevant signaling pathways.

Target Protein: Transient Receptor Potential Melastatin 7 (TRPM7)

The primary molecular target of this compound is the Transient Receptor Potential Melastatin 7 (TRPM7) protein. TRPM7 is a unique bifunctional protein, acting as both an ion channel and a serine/threonine kinase. It is a non-selective cation channel with significant permeability to Ca²⁺ and Mg²⁺, playing a crucial role in cellular magnesium homeostasis and calcium signaling. The kinase domain of TRPM7 is involved in the phosphorylation of various downstream substrates, thereby modulating a range of cellular functions.

Binding Affinity of this compound

This compound is an analog of FTY720 and has been characterized as an inhibitor of the TRPM7 ion channel. Unlike FTY720, this compound is non-phosphorylatable and therefore does not target sphingosine-1-phosphate (S1P) receptors, making it a more selective tool for studying TRPM7 function.

The inhibitory potency of this compound against TRPM7 has been quantified by determining its half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (µM)
This compoundTRPM71.081[1]

Experimental Protocols

The determination of the binding affinity of this compound for TRPM7 was achieved through rigorous electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

The IC50 value of this compound for TRPM7 was determined using whole-cell patch-clamp recordings on HEK293T cells overexpressing mouse TRPM7.[2][3]

Cell Culture and Transfection:

  • HEK293T cells were cultured in standard growth medium.

  • Cells were transiently transfected with a plasmid encoding mouse TRPM7.

Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings were performed on transfected cells.

  • The standard extracellular solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • The standard intracellular (pipette) solution contained (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, and 4 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • Cells were voltage-clamped at a holding potential, and current-voltage (I-V) relationships were obtained by applying voltage ramps.

  • TRPM7 currents were allowed to develop and stabilize before the application of this compound.

Data Analysis:

  • This compound was applied at various concentrations to the recording chamber.

  • The inhibition of the TRPM7 current was measured at each concentration.

  • Dose-response curves were generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

  • The IC50 value was calculated by fitting the dose-response curve with a standard sigmoidal equation.

G cluster_workflow Experimental Workflow for IC50 Determination A HEK293T Cell Culture B Transfection with mTRPM7 Plasmid A->B C Whole-Cell Patch-Clamp Recording B->C D Application of this compound (Varying Concentrations) C->D E Measurement of TRPM7 Current Inhibition D->E F Dose-Response Curve Generation E->F G IC50 Calculation F->G

IC50 Determination Workflow

TRPM7 Signaling Pathways

TRPM7 is involved in various signaling pathways that regulate a multitude of cellular processes. As an inhibitor of the TRPM7 channel, this compound can be expected to modulate these pathways.

Overview of TRPM7-Mediated Signaling

TRPM7's dual function as an ion channel and a kinase allows it to influence signaling cascades through both ionic and enzymatic mechanisms. The influx of Ca²⁺ and Mg²⁺ through the TRPM7 channel can directly affect the activity of various enzymes and signaling proteins. The kinase domain of TRPM7 can phosphorylate downstream targets, further propagating signaling events.

G cluster_pathway Simplified TRPM7 Signaling Pathway TRPM7 TRPM7 Ca_Mg_Influx Ca²⁺/Mg²⁺ Influx TRPM7->Ca_Mg_Influx Channel Function Kinase_Activity Kinase Activity TRPM7->Kinase_Activity Enzymatic Function AAL149 This compound AAL149->TRPM7 Inhibits Downstream_Effectors Downstream Effectors Ca_Mg_Influx->Downstream_Effectors Kinase_Activity->Downstream_Effectors Cellular_Responses Cellular Responses (e.g., Inflammation) Downstream_Effectors->Cellular_Responses

This compound Inhibition of TRPM7 Signaling
Role in Inflammatory Signaling

TRPM7 has been shown to play a role in the activation of inflammatory cells such as macrophages. Inhibition of TRPM7 by this compound has been demonstrated to have anti-inflammatory effects. This is likely due to the modulation of signaling pathways that are dependent on TRPM7-mediated cation influx and/or kinase activity, which are critical for processes like cytokine production and immune cell migration.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of TRPM7. Its selectivity over S1P receptors provides a distinct advantage for specifically probing TRPM7 function. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in targeting TRPM7 for therapeutic intervention. Further studies are warranted to fully elucidate the downstream consequences of TRPM7 inhibition by this compound and to explore its full therapeutic potential.

References

An In-Depth Technical Guide to the AAL-149 Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway modulation by AAL-149, a non-phosphorylatable analog of the immunomodulatory drug FTY720. This compound presents a unique mechanism of action, distinct from its parent compound, primarily through the inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This document outlines the core signaling pathways, presents quantitative data, details experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this compound for research and drug development applications.

Core Signaling Pathway of this compound

This compound's primary molecular target is the TRPM7 channel, a bifunctional protein that acts as both an ion channel and a kinase. Unlike FTY720, this compound does not target sphingosine-1-phosphate (S1P) receptors, thereby avoiding the associated side effects such as bradycardia. The inhibition of TRPM7 by this compound initiates a cascade of downstream effects, leading to multimodal anti-inflammatory responses and anti-cancer activity.

Anti-Inflammatory Pathway: In immune cells such as macrophages and microglia, the inhibition of TRPM7 by this compound disrupts ion homeostasis, which in turn suppresses the lipopolysaccharide (LPS)-induced inflammatory response. This leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). While TRPM7 is a key target, it is suggested that this compound's anti-inflammatory effects may also involve other molecular targets.

Anti-Cancer Pathway: In the context of oncology, this compound exerts its effects by inducing a state of bioenergetic stress in cancer cells. By inhibiting TRPM7, this compound triggers the downregulation of essential nutrient transporter proteins on the cell surface. This starves the cancer cells of vital nutrients like glucose and amino acids, leading to a bioenergetic crisis and the induction of homeostatic autophagy. This mechanism is particularly effective against cancer cells, which have a high metabolic demand, while sparing normal cells. The combination of this compound with autophagy inhibitors has been shown to synergistically enhance cancer cell death.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity.

ParameterValueTargetCell LineReference
IC50 1.081 µMTRPM7HEK 293T[1][2]

Signaling Pathway and Experimental Workflow Diagrams

This compound Anti-Inflammatory Signaling Pathway

AAL149_Anti_Inflammatory_Pathway This compound Anti-Inflammatory Signaling Pathway AAL149 This compound TRPM7 TRPM7 Channel AAL149->TRPM7 Inhibition Ion_Homeostasis Disruption of Ion Homeostasis TRPM7->Ion_Homeostasis Modulates Inflammatory_Response Inflammatory Response Ion_Homeostasis->Inflammatory_Response Suppresses LPS_Stimulation LPS Stimulation LPS_Stimulation->Inflammatory_Response Induces Cytokine_Expression Reduced Expression of Pro-inflammatory Cytokines (IL-1β, IL-6) Inflammatory_Response->Cytokine_Expression Leads to

Caption: this compound inhibits the TRPM7 channel, leading to suppressed inflammatory responses.

This compound Anti-Cancer Signaling Pathway

AAL149_Anti_Cancer_Pathway This compound Anti-Cancer Signaling Pathway AAL149 This compound TRPM7_Cancer TRPM7 Channel (on Cancer Cell) AAL149->TRPM7_Cancer Inhibition Nutrient_Transporters Downregulation of Nutrient Transporters TRPM7_Cancer->Nutrient_Transporters Triggers Nutrient_Uptake Decreased Nutrient Uptake Nutrient_Transporters->Nutrient_Uptake Leads to Bioenergetic_Stress Bioenergetic Stress Nutrient_Uptake->Bioenergetic_Stress Causes Autophagy Induction of Homeostatic Autophagy Bioenergetic_Stress->Autophagy Induces Cell_Death Cancer Cell Death Bioenergetic_Stress->Cell_Death Results in

Caption: this compound induces cancer cell death by inhibiting TRPM7 and downregulating nutrient transporters.

Experimental Workflow for Assessing this compound Activity

AAL149_Experimental_Workflow General Experimental Workflow for this compound Assessment cluster_invitro In Vitro Assessment Cell_Culture Cell Culture (e.g., HEK293T, RAW 264.7, Leukemia cells) AAL149_Treatment This compound Treatment (Dose-Response) Cell_Culture->AAL149_Treatment Endpoint_Assays Endpoint Assays AAL149_Treatment->Endpoint_Assays Patch_Clamp Whole-Cell Patch Clamp (TRPM7 Current) Endpoint_Assays->Patch_Clamp qRT_PCR qRT-PCR / ELISA (Cytokine Expression) Endpoint_Assays->qRT_PCR Flow_Cytometry Flow Cytometry (Nutrient Transporter Surface Levels) Endpoint_Assays->Flow_Cytometry Colony_Formation Colony Formation Assay (Cancer Cell Viability) Endpoint_Assays->Colony_Formation

Caption: Workflow for in vitro evaluation of this compound's effects on target cells.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Current Measurement

This protocol is adapted for measuring the effect of this compound on TRPM7 currents in HEK 293T cells overexpressing mouse TRPM7.[3][4][5]

a. Cell Preparation:

  • Culture HEK 293T cells on glass coverslips in DMEM supplemented with 10% FBS.

  • Transfect cells with a plasmid encoding mouse TRPM7 and a fluorescent reporter (e.g., eGFP) at a 10:1 ratio using a suitable transfection reagent.

  • Allow 24 hours for protein expression before recording.

b. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

  • Use a patch-clamp amplifier and digitizer for data acquisition.

  • The standard extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • The intracellular (pipette) solution should contain (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2. To observe TRPM7 currents, ensure the pipette solution is free of Mg-ATP.

  • Obtain a gigaohm seal on a GFP-positive cell and establish a whole-cell configuration.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) at a holding potential of 0 mV to elicit TRPM7 currents.

  • After establishing a stable baseline current, perfuse the bath with varying concentrations of this compound and record the inhibition of the outward current at +100 mV.

c. Data Analysis:

  • Measure the peak outward current before and after this compound application.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the dose-response curve and fit it with a Hill equation to determine the IC50 value.

Measurement of LPS-Induced Cytokine Expression in RAW 264.7 Macrophages

This protocol details the assessment of this compound's anti-inflammatory effects on murine macrophages.[6][7][8]

a. Cell Culture and Treatment:

  • Seed RAW 264.7 cells in 24-well plates at a density of 4 x 10^5 cells/mL and incubate overnight.

  • Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 3-6 hours for RNA analysis or 18-24 hours for protein analysis.

b. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

  • After the 3-6 hour incubation, lyse the cells and isolate total RNA using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

c. Enzyme-Linked Immunosorbent Assay (ELISA):

  • After the 18-24 hour incubation, collect the cell culture supernatant.

  • Measure the concentration of secreted IL-1β and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Read the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.

Flow Cytometry for Cell Surface Nutrient Transporter Expression

This protocol is for quantifying the this compound-induced downregulation of nutrient transporters on cancer cells.[1][2][9][10]

a. Cell Preparation and Staining:

  • Culture the cancer cell line of interest (e.g., leukemia or prostate cancer cells) and treat with this compound for the desired time (e.g., 3-15 hours).

  • Harvest the cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in FACS buffer (PBS with 1% BSA).

  • If necessary, block Fc receptors to prevent non-specific antibody binding.

  • Incubate the cells with a primary antibody specific for the nutrient transporter of interest (e.g., 4F2hc/CD98 or GLUT1) for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer by centrifugation (e.g., 400 x g for 5 minutes) to remove unbound primary antibody.

  • If the primary antibody is not fluorescently conjugated, resuspend the cells in a solution containing a fluorescently-labeled secondary antibody and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells three times with FACS buffer.

b. Data Acquisition and Analysis:

  • Resuspend the final cell pellet in FACS buffer.

  • Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.

  • Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI), which corresponds to the level of surface protein expression. Compare the MFI of this compound-treated cells to untreated controls.

Colony Formation Assay for Cancer Cell Viability

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.[11][12]

a. Cell Plating and Treatment:

  • Prepare a single-cell suspension of the desired cancer cells (e.g., patient-derived leukemia cells).

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Plate a low number of cells (e.g., 500-1000 cells) in a 35 mm culture dish containing semi-solid methylcellulose-based medium supplemented with appropriate cytokines and varying concentrations of this compound (and/or an autophagy inhibitor like chloroquine).

  • Culture the dishes in a humidified incubator at 37°C and 5% CO2 for 14-16 days.

b. Colony Staining and Counting:

  • After the incubation period, stain the colonies with a solution such as crystal violet to enhance visibility.

  • Count the number of colonies (defined as a cluster of ≥50 cells) in each dish using an inverted microscope.

  • Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

References

Preliminary In Vitro Efficacy and Mechanism of Action of AAL-149: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL-149 is a novel small molecule, identified as a non-phosphorylatable analog of the immunomodulatory drug FTY720. Unlike its parent compound, this compound does not exert its effects through sphingosine-1-phosphate (S1P) receptors. Instead, preliminary in vitro studies have characterized this compound as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This technical guide provides a comprehensive overview of the initial in vitro studies of this compound, detailing its inhibitory activity, anti-inflammatory properties, and the underlying signaling pathways.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various assays, with the key findings summarized below for comparative analysis.

TargetAssay TypeCell LineParameterValueReference
TRPM7Whole-Cell Patch ClampHEK293T (overexpressing mouse TRPM7)IC501.081 µM[1]
Inflammatory ResponseqRT-PCRRAW 264.7 MacrophagesIL-1β Expression Inhibition (at 10 µM this compound)Significant reduction[2]
Cell ViabilityCytotoxicity Assay (LDH release)HeLa CellsCytotoxicity (at doses up to 25 µM)<5%[2]

Core Mechanism of Action: TRPM7 Inhibition

This compound functions as a direct inhibitor of the TRPM7 ion channel, a unique protein that combines a channel permeable to divalent cations like Ca²⁺ and Mg²⁺ with a functional kinase domain. The inhibitory effect of this compound on TRPM7 has been demonstrated to block the ion channel's activity.

Signaling Pathway of this compound in Anti-Inflammatory Response

In the context of an inflammatory response triggered by lipopolysaccharide (LPS), TRPM7 plays a crucial role in activating downstream signaling cascades. This compound, by inhibiting TRPM7, effectively dampens this inflammatory signaling. The proposed pathway is as follows:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRPM7 TRPM7 TLR4->TRPM7 Activates MAPK_p MAPK Phosphorylation (p38, ERK1/2, JNK) TRPM7->MAPK_p Leads to NFkB NF-κB Activation MAPK_p->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Induces Expression AAL149 This compound AAL149->TRPM7 Inhibits G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture Culture HEK293T cells Transfect Transfect with mTRPM7 plasmid Culture->Transfect Patch Establish whole-cell patch clamp Transfect->Patch Record_base Record baseline TRPM7 currents Patch->Record_base Apply_AAL149 Apply this compound Record_base->Apply_AAL149 Record_inhib Record inhibited currents Apply_AAL149->Record_inhib Analyze Analyze current inhibition Record_inhib->Analyze IC50 Calculate IC50 Analyze->IC50 G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Gene Expression Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 6-well plates Culture->Seed Pretreat Pre-treat with this compound or vehicle Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate RNA_extract Extract total RNA Stimulate->RNA_extract cDNA_synth Synthesize cDNA RNA_extract->cDNA_synth qPCR Perform qRT-PCR cDNA_synth->qPCR Analyze Analyze relative gene expression qPCR->Analyze

References

AAL-149: A Technical Guide to a Novel TRPM7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL-149 is a non-phosphorylatable analog of the immunomodulatory drug FTY720. It has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for assessing its inhibitory effects and a thorough examination of its impact on cellular signaling pathways are presented to facilitate further research and drug development efforts in areas such as inflammation and neurodegeneration.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized below.

Chemical Structure:

this compound Chemical Structure

Figure 1: 2D Chemical Structure of this compound

Chemical and Physical Properties

PropertyValueSource
IUPAC Name (2R)-2-amino-2-methyl-4-(4-(octyloxy)phenyl)butan-1-olPubChem
CAS Number 177258-60-5[1][2]
Molecular Formula C18H31NO2[2]
Molecular Weight 293.44 g/mol [1]
SMILES CCCCCCOCc1ccc(CC--INVALID-LINK--(N)CO)cc1PubChem
IC50 (TRPM7) 1.081 µM[1][2][3]
Solubility Soluble in DMSO[4]
Melting Point Data not available
Boiling Point Data not available

Biological Activity: TRPM7 Inhibition and Anti-inflammatory Effects

This compound is a potent inhibitor of the TRPM7 channel, a unique protein that functions as both an ion channel and a serine/threonine kinase.[5][6] TRPM7 is implicated in a variety of physiological and pathological processes, including cellular magnesium homeostasis, cell adhesion, migration, and proliferation.

The primary mechanism of action of this compound is the blockade of the TRPM7 ion channel, thereby modulating downstream signaling pathways. A key biological consequence of TRPM7 inhibition by this compound is its anti-inflammatory effect. It has been shown to suppress the release of pro-inflammatory cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS).[7][8] Unlike its parent compound FTY720, this compound is non-phosphorylatable and does not target sphingosine-1-phosphate (S1P) receptors, thus avoiding the S1P-mediated side effects.[1]

Signaling Pathways

The inhibition of TRPM7 by this compound has significant downstream consequences on intracellular signaling cascades. The following diagram illustrates the pivotal role of TRPM7 in cellular signaling and the impact of its inhibition by this compound.

TRPM7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPM7 TRPM7 PLC PLC TRPM7->PLC Activates Ca_influx Ca²⁺ Influx TRPM7->Ca_influx Mediates AAL149 This compound AAL149->TRPM7 Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases MAPK_pathway MAPK Pathway (ERK, JNK, p38) DAG->MAPK_pathway Activates Ca_ER->MAPK_pathway Activates Ca_influx->MAPK_pathway Activates IKK IKK MAPK_pathway->IKK Activates NFkB_pathway NF-κB Pathway IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkB->NFkB Releases Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression Induces

Figure 2: this compound Inhibition of TRPM7 and Downstream Signaling

Experimental Protocols

The following protocols provide detailed methodologies for assessing the biological activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Inhibition

This protocol is designed to measure the effect of this compound on TRPM7 channel activity.

Patch_Clamp_Workflow start Start cell_prep Prepare HEK293 cells expressing TRPM7 start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch record_base Record baseline TRPM7 currents patch->record_base apply_aal Apply this compound at various concentrations record_base->apply_aal record_post Record TRPM7 currents in the presence of this compound apply_aal->record_post analyze Analyze current inhibition and determine IC50 record_post->analyze end End analyze->end

Figure 3: Experimental Workflow for Patch-Clamp Assay

Materials:

  • HEK293 cells stably expressing TRPM7

  • This compound stock solution (in DMSO)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA (pH 7.2)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate HEK293-TRPM7 cells on glass coverslips 24-48 hours before the experiment.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit TRPM7 currents.

  • Data Acquisition:

    • Record baseline TRPM7 currents for a stable period.

    • Perfuse the chamber with external solution containing various concentrations of this compound.

    • Record currents at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +80 mV).

    • Normalize the current in the presence of this compound to the baseline current.

    • Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.[9][10][11][12]

LPS-Induced Cytokine Release Assay in Macrophages

This protocol is used to evaluate the anti-inflammatory effects of this compound.[13]

Cytokine_Assay_Workflow start Start culture_cells Culture RAW 264.7 macrophages start->culture_cells pretreat Pre-treat cells with this compound at various concentrations culture_cells->pretreat stimulate Stimulate cells with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect_supernatant->elisa analyze Analyze dose-dependent inhibition of cytokine release elisa->analyze end End analyze->end

Figure 4: Workflow for LPS-Induced Cytokine Release Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[14][15][16][17]

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-only control.

    • Determine the IC50 for the inhibition of each cytokine.

Conclusion

This compound represents a valuable pharmacological tool for studying the physiological and pathological roles of the TRPM7 channel. Its potent and selective inhibitory activity, coupled with its anti-inflammatory properties, makes it a promising lead compound for the development of novel therapeutics for a range of inflammatory and neurological disorders. The detailed information and protocols provided in this guide are intended to support and accelerate further research into this compelling molecule.

References

AAL-149 and its Analogs: A Technical Guide to a New Class of TRPM7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

AAL-149 and its analogs represent a promising new class of therapeutic agents targeting the Transient Receptor Potential Melastatin 7 (TRPM7) channel. These compounds, derived from the immunosuppressant FTY720, have been engineered to selectively inhibit TRPM7 without the S1P receptor activity associated with their parent compound, thus offering a more targeted approach with potentially fewer side effects. This technical guide provides a comprehensive overview of this compound and its key analog, VPC01091.4, summarizing their mechanism of action, quantitative data, and the experimental protocols used in their evaluation.

Core Mechanism of Action: TRPM7 Inhibition

This compound and its analogs are potent inhibitors of the TRPM7 ion channel. TRPM7 is a unique protein that functions as both an ion channel, permeable to Ca²⁺ and Mg²⁺, and a kinase. It plays a crucial role in various physiological processes, including cellular magnesium homeostasis, proliferation, and differentiation. In the context of inflammation, TRPM7 is a key mediator in the activation of macrophages.

Upon stimulation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, TRPM7-dependent Ca²⁺ influx is essential for the activation of downstream signaling pathways. This includes the endocytosis of Toll-like receptor 4 (TLR4), the primary receptor for LPS, and the subsequent activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).[1] These transcription factors orchestrate the expression of pro-inflammatory cytokines, leading to an inflammatory response. By inhibiting TRPM7, this compound and its analogs block this initial Ca²⁺ signaling event, thereby attenuating the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analog VPC01091.4, providing a basis for comparison of their potency and efficacy.

CompoundTargetIC50 (µM)Cell LineExperimental MethodReference
This compoundTRPM71.081HEK 293T (overexpressing mouse TRPM7)Whole-cell patch clamp electrophysiology[Busey et al., 2024]
VPC01091.4TRPM70.665HEK 293T (overexpressing mouse TRPM7)Whole-cell patch clamp electrophysiology[Busey et al., 2024]

Table 1: In Vitro Inhibitory Activity against TRPM7

CompoundCell LineTreatmentEffect on IL-1β ExpressionReference
This compoundRAW 264.7 Macrophages10 µM this compound + 1 µg/mL LPSSignificant reduction[Busey et al., 2024]
VPC01091.4RAW 264.7 Macrophages≥5 µM VPC01091.4 + 1 µg/mL LPSSignificant reduction[Busey et al., 2024]

Table 2: Anti-inflammatory Activity in Macrophages

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

LPS_TRPM7_Signaling LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 TRPM7 TRPM7 Channel TLR4->TRPM7 Ca2_influx Ca²⁺ Influx TRPM7->Ca2_influx NFkB NF-κB Activation Ca2_influx->NFkB IRF3 IRF3 Activation Ca2_influx->IRF3 AAL149 This compound / Analogs AAL149->TRPM7 Inhibition Cytokines Pro-inflammatory Cytokine Expression (e.g., IL-1β, TNF-α) NFkB->Cytokines IRF3->Cytokines

Caption: LPS-induced pro-inflammatory signaling cascade via TRPM7 in macrophages.

Experimental_Workflow_Inhibition cluster_invitro In Vitro Assay cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Model HEK293T HEK 293T cells (overexpressing TRPM7) Patch_Clamp Whole-cell Patch Clamp HEK293T->Patch_Clamp IC50 Determine IC50 Patch_Clamp->IC50 Macrophages RAW 264.7 Macrophages Pretreat Pre-treat with This compound / Analog Macrophages->Pretreat LPS_Stim Stimulate with LPS Pretreat->LPS_Stim Cytokine_Analysis Measure Cytokine Expression (qRT-PCR / ELISA) LPS_Stim->Cytokine_Analysis Mice Mouse Model of Endotoxemia Treatment Administer Compound + LPS Mice->Treatment Outcome Assess Systemic Inflammation Treatment->Outcome

Caption: Experimental workflow for evaluating this compound and its analogs.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for TRPM7 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs on TRPM7 channel activity.

Cell Line: Human Embryonic Kidney (HEK) 293T cells stably overexpressing mouse TRPM7.

Materials:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 11 Glucose. Adjusted to pH 7.2 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH.

  • Test Compounds: this compound and analogs dissolved in appropriate vehicle (e.g., DMSO).

  • Equipment: Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software), borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

  • Culture HEK 293T cells expressing TRPM7 on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Prepare patch pipettes by filling with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a membrane potential of 0 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) to elicit TRPM7 currents.

  • Record baseline TRPM7 currents.

  • Perfuse the cell with the external solution containing a known concentration of the test compound.

  • Record TRPM7 currents in the presence of the compound until a steady-state effect is observed.

  • Wash out the compound with the external solution to observe any recovery of current.

  • Repeat steps 7-10 with a range of compound concentrations to generate a dose-response curve.

  • Calculate the IC50 value by fitting the dose-response data to a suitable equation (e.g., Hill equation).

LPS-Induced Cytokine Expression Assay in Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound and its analogs by measuring the inhibition of LPS-induced pro-inflammatory cytokine expression in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS): From E. coli O111:B4.

  • Test Compounds: this compound and analogs.

  • Reagents for RNA extraction and qRT-PCR or ELISA kits for specific cytokines (e.g., IL-1β, TNF-α).

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-6 hours for gene expression, 24 hours for protein secretion).

  • For qRT-PCR analysis:

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR using primers specific for the target cytokine genes (e.g., Il1b, Tnf) and a housekeeping gene for normalization (e.g., Gapdh).

    • Calculate the relative gene expression using the ΔΔCt method.

  • For ELISA analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of the secreted cytokines using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibition of cytokine expression by the test compounds.

In Vivo Mouse Model of Endotoxemia

Objective: To assess the in vivo anti-inflammatory efficacy of this compound analogs in a model of systemic inflammation.

Animal Model: C57BL/6 mice.

Materials:

  • Lipopolysaccharide (LPS): For intraperitoneal (i.p.) injection.

  • Test Compound: VPC01091.4 formulated for in vivo administration.

  • Equipment for blood and tissue collection.

  • ELISA kits for plasma cytokine analysis.

Procedure:

  • Acclimatize C57BL/6 mice to the experimental conditions.

  • Randomly assign mice to treatment groups (e.g., vehicle control, LPS only, LPS + VPC01091.4).

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., i.p. injection).

  • After a specified pre-treatment time, induce endotoxemia by injecting LPS (e.g., 10 mg/kg, i.p.).

  • Monitor the mice for clinical signs of endotoxemia.

  • At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize the mice and collect blood and tissues (e.g., spleen, liver, lung).

  • Process the blood to obtain plasma.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA.

  • Analyze the data to determine if the test compound significantly reduces the systemic inflammatory response compared to the LPS-only group.

Conclusion

This compound and its analogs, particularly VPC01091.4, have emerged as a compelling new class of TRPM7 inhibitors with demonstrated anti-inflammatory properties. Their ability to uncouple TRPM7 inhibition from S1P receptor agonism marks a significant advancement over their parent compound, FTY720. The data and protocols presented in this guide provide a solid foundation for further research and development of these compounds as potential therapeutics for a range of inflammatory and autoimmune disorders. Future studies should focus on expanding the library of analogs, further elucidating the downstream signaling pathways, and conducting more extensive preclinical and clinical evaluations to establish their safety and efficacy profiles.

References

AAL-149 as a Potential Therapeutic Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL-149 is a novel small molecule inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. As a non-phosphorylatable analog of the immunosuppressive drug FTY720 (fingolimod), this compound offers a distinct mechanism of action by selectively targeting TRPM7 without engaging sphingosine-1-phosphate (S1P) receptors. This targeted approach presents a promising therapeutic strategy for mitigating inflammation. This document provides a comprehensive overview of the currently available preclinical data on this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols utilized in its evaluation. While in vivo efficacy, pharmacokinetic, and detailed synthesis data are not publicly available at this time, the existing evidence strongly supports the continued investigation of this compound as a potential anti-inflammatory agent.

Introduction

The Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel with a unique dual function, possessing both channel and kinase domains. It plays a critical role in cellular processes by regulating cation homeostasis, particularly of Mg²⁺ and Ca²⁺. Dysregulation of TRPM7 has been implicated in a variety of pathological conditions, most notably in inflammatory responses. TRPM7 is involved in the activation of immune cells such as macrophages and neutrophils, making it an attractive target for therapeutic intervention in inflammatory diseases.

This compound is a synthetic analog of FTY720, a well-established immunomodulatory drug.[1] Unlike FTY720, which is a prodrug that becomes phosphorylated in vivo to act as a potent agonist of S1P receptors, this compound is designed to be non-phosphorylatable.[1] This key structural modification eliminates S1P receptor-mediated effects, thereby isolating its activity to the inhibition of TRPM7.[1] This specificity suggests a favorable safety profile, potentially avoiding the side effects associated with S1P receptor modulation.

Mechanism of Action

This compound exerts its therapeutic potential primarily through the inhibition of the TRPM7 ion channel. The proposed mechanism involves the downstream modulation of inflammatory signaling pathways in immune cells, particularly macrophages.

TRPM7 Inhibition

This compound has been demonstrated to be a potent inhibitor of TRPM7 channel activity.

Downstream Signaling in Macrophages

In macrophages, TRPM7 is a crucial component of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The inhibition of TRPM7 by this compound is believed to disrupt this pathway, leading to a reduction in the production of pro-inflammatory cytokines. The key steps in this pathway are:

  • LPS Recognition: LPS binds to TLR4 on the macrophage surface.

  • TRPM7-Mediated Calcium Influx: TLR4 activation triggers a TRPM7-dependent influx of calcium ions (Ca²⁺).

  • Activation of Transcription Factors: The rise in intracellular Ca²⁺ is essential for the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).

  • Pro-inflammatory Cytokine Production: Activated NF-κB and IRF3 translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

By inhibiting the initial TRPM7-mediated Ca²⁺ influx, this compound effectively dampens the entire downstream inflammatory cascade.

Quantitative Data

The following tables summarize the available quantitative data for this compound's in vitro efficacy.

Table 1: In Vitro Efficacy of this compound against TRPM7

ParameterValueCell LineReference
IC₅₀1.081 µMHEK 293T (overexpressing mouse TRPM7)[1]

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Treatment | Target Cytokine | Inhibition | Reference | | :--- | :--- | :--- | :--- | | RAW 264.7 Macrophages | 10 µM this compound + 1 µg/ml LPS (3h) | IL-1β | Significant reduction in expression | |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TRPM7 Inhibition Assay (Patch-Clamp Electrophysiology)
  • Cell Line: Human Embryonic Kidney (HEK) 293T cells overexpressing mouse TRPM7.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on the transfected HEK 293T cells.

    • The cells are bathed in a solution containing the vehicle or varying concentrations of this compound.

    • A voltage ramp is applied to the cell, and the resulting TRPM7 current (IM7) is measured.

    • The dose-dependent inhibition of IM7 by this compound is recorded, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

  • This compound Preparation: this compound is solubilized in 100% ethanol.

Macrophage Inflammation Assay
  • Cell Lines: RAW 264.7 murine macrophage cell line, bone marrow-derived macrophages (BMDMs), alveolar macrophages, and BV-2 microglial cells.

  • Methodology:

    • Cells are pre-treated with either vehicle or this compound at the desired concentration (e.g., 10 µM) for a specified period.

    • The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml for 3 hours to induce an inflammatory response.

    • Following stimulation, total RNA is extracted from the cells.

    • Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the relative expression levels of pro-inflammatory cytokine genes (e.g., Il1b, Il6, Tnf).

    • The reduction in cytokine expression in this compound-treated cells compared to vehicle-treated cells is quantified.

Visualizations

Signaling Pathways

TRPM7_Signaling_Pathway Figure 1: this compound Mechanism of Action in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRPM7 TRPM7 TLR4->TRPM7 Activates Ca_influx Ca²⁺ Influx TRPM7->Ca_influx Mediates AAL149 This compound AAL149->TRPM7 Inhibits NFkB NF-κB Activation Ca_influx->NFkB IRF3 IRF3 Activation Ca_influx->IRF3 Cytokines Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Gene Expression NFkB->Cytokines Induces IRF3->Cytokines Induces

Caption: this compound inhibits TRPM7-mediated Ca²⁺ influx, blocking downstream NF-κB and IRF3 activation.

Experimental Workflows

TRPM7_Inhibition_Workflow Figure 2: Workflow for TRPM7 Inhibition Assay cluster_prep Cell Preparation cluster_assay Patch-Clamp Electrophysiology HEK293T HEK 293T Cells Transfection Transfect with mouse TRPM7 plasmid HEK293T->Transfection Transfected_Cells TRPM7-expressing HEK 293T Cells Transfection->Transfected_Cells Patch Whole-cell Patch Clamp Transfected_Cells->Patch Apply_AAL149 Apply this compound (various concentrations) Patch->Apply_AAL149 Measure_Current Measure TRPM7 Current (IM7) Apply_AAL149->Measure_Current Calculate_IC50 Calculate IC₅₀ Measure_Current->Calculate_IC50

Caption: Experimental workflow for determining the IC₅₀ of this compound on TRPM7 channels.

Macrophage_Inflammation_Workflow Figure 3: Workflow for Macrophage Inflammation Assay cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Macrophages Macrophage Cells (e.g., RAW 264.7) Pretreat Pre-treat with This compound or Vehicle Macrophages->Pretreat Stimulate Stimulate with LPS (1 µg/ml, 3h) Pretreat->Stimulate RNA_Extraction Total RNA Extraction Stimulate->RNA_Extraction qRT_PCR qRT-PCR for Cytokine Gene Expression RNA_Extraction->qRT_PCR Data_Analysis Quantify Inhibition qRT_PCR->Data_Analysis

Caption: Workflow for assessing the anti-inflammatory effect of this compound on macrophages.

Discussion and Future Directions

The available preclinical data for this compound strongly indicate its potential as a selective TRPM7 inhibitor with anti-inflammatory properties. Its unique mechanism of action, which avoids the S1P receptor pathway, distinguishes it from its parent compound, FTY720, and may offer a superior safety profile for the treatment of inflammatory disorders.

The in vitro studies clearly demonstrate that this compound can effectively block TRPM7 channel activity at a low micromolar concentration and subsequently inhibit the production of key pro-inflammatory cytokines in macrophages. This provides a solid foundation for its therapeutic rationale.

However, the lack of publicly available in vivo data is a significant gap. Future research should prioritize the following:

  • In Vivo Efficacy Studies: Evaluation of this compound in animal models of inflammatory diseases (e.g., sepsis, arthritis, inflammatory bowel disease) is crucial to establish its therapeutic efficacy in a physiological context.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to understand the drug's behavior in the body and to establish a dosing regimen for potential clinical trials.

  • Toxicology Studies: A thorough safety assessment, including acute and chronic toxicity studies, is required to determine the therapeutic window and potential adverse effects of this compound.

  • Elucidation of the Synthesis Pathway: A detailed and scalable synthesis protocol for this compound is essential for further drug development and manufacturing.

Conclusion

This compound is a promising therapeutic candidate that warrants further investigation. Its selective inhibition of TRPM7, a key regulator of inflammation, coupled with its disengagement from the S1P receptor pathway, presents a novel and potentially safer approach to treating a range of inflammatory conditions. While the current data is limited to in vitro studies, the compelling mechanism of action and initial efficacy data provide a strong impetus for continued research and development to fully elucidate the therapeutic potential of this compound.

References

Part 1: AAL-149 - A TRPM7 Inhibitor with Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Research Findings of AAL-149 and VVZ-149

This technical guide provides a comprehensive overview of the early research findings for two distinct therapeutic molecules: this compound, a novel anti-inflammatory agent, and VVZ-149 (Opiranserin), a non-opioid analgesic. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, experimental protocols, and available quantitative data.

This compound is an analog of the immunosuppressive drug FTY720 (Fingolimod). Unlike FTY720, this compound is a non-phosphorylatable molecule, meaning it does not target sphingosine-1-phosphate (S1P) receptors, thereby avoiding the S1P-mediated side effects of FTY720. Early research has identified this compound as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, which plays a crucial role in inflammatory processes.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the TRPM7 ion channel. TRPM7 is implicated in the activation of macrophages, a key cell type in the inflammatory response. By blocking TRPM7, this compound can blunt the inflammatory cytokine expression induced by lipopolysaccharide (LPS) in macrophages. This targeted action suggests its potential as a therapeutic agent for inflammatory conditions.

Quantitative Data

The primary quantitative data available for this compound from early studies is its inhibitory concentration on the TRPM7 channel.

Parameter Value Cell Line Reference
IC₅₀ for TRPM7 Inhibition1.081 µMHEK 293T cells overexpressing mouse TRPM7
Experimental Protocols

TRPM7 Inhibition Assay (Patch Clamp Electrophysiology):

The inhibitory effect of this compound on TRPM7 was determined using whole-cell patch clamp electrophysiology on HEK 293T cells overexpressing mouse TRPM7.

  • Cell Culture and Transfection: HEK 293T cells were cultured and transfected with a plasmid encoding mouse TRPM7 and a green fluorescent protein (eGFP) marker to identify transfected cells.

  • Electrophysiological Recording: Whole-cell currents were recorded from GFP-positive cells. The cells were subjected to a voltage ramp from -100 mV to +100 mV to elicit TRPM7 currents.

  • Drug Application: this compound was dissolved in 100% ethanol and then diluted into the bath solution at various concentrations. The drug was perfused into the recording chamber, and the resulting inhibition of the TRPM7 current was measured.

  • Data Analysis: The dose-dependent inhibition of the TRPM7 current was used to calculate the IC₅₀ value using a non-linear regression model.

Signaling Pathway Diagram

AAL149_Pathway AAL149 This compound TRPM7 TRPM7 Channel AAL149->TRPM7 Inhibits Macrophage_Activation Macrophage Activation TRPM7->Macrophage_Activation Mediates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Macrophage_Activation->Inflammatory_Cytokines Leads to production of Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: this compound signaling pathway illustrating the inhibition of the TRPM7 channel.

Part 2: VVZ-149 (Opiranserin) - A Dual GlyT2 and 5HT2A Antagonist for Postoperative Pain

VVZ-149, also known by its International Nonproprietary Name (INN) Opiranserin, is a novel, non-opioid analgesic developed for the management of postoperative pain. It is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor.

Mechanism of Action

VVZ-149 exerts its analgesic effect through a dual mechanism of action in the central and peripheral nervous systems:

  • GlyT2 Inhibition: By blocking GlyT2 in the spinal cord, VVZ-149 prevents the reuptake of glycine, an inhibitory neurotransmitter. This enhances inhibitory synaptic transmission, thereby reducing the transmission of pain signals to the brain.

  • 5HT2A Antagonism: Antagonism of the 5HT2A receptor decreases the descending serotonergic facilitatory modulation of pain transmission from the brain and reduces nociceptor activation in peripheral nerves.

This multi-target approach provides analgesic efficacy comparable to morphine in preclinical models without the associated opioid side effects.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of VVZ-149 in managing postoperative pain. The following tables summarize key quantitative findings.

Table 1: Phase 3 Clinical Trial in Laparoscopic Colectomy (NCT05764525)

Outcome Measure VVZ-149 Group Placebo Group P-value
Sum of Pain Intensity Difference (SPID) at 12 hours 35% improvement-0.0047
Opioid Consumption (first 12 hours) 30.8% less--
Patient-Controlled Analgesia (PCA) Requests 60.2% fewer--
Proportion of Rescue Opioid-Free Patients (6-12 hours) Significantly higher-0.0024

Table 2: Phase 2 Clinical Trial in Laparoscopic and Robotic-Laparoscopic Gastrectomy (NCT02844725)

Outcome Measure VVZ-149 Group (n=30) Placebo Group (n=29) P-value
Pain Intensity at 4 hours post-emergence Significantly lower-< 0.05
Opioid Consumption (24 hours) 29.5% reduction--
Opioid Consumption in Rescued Subgroup (24 hours) 32.6% less--

Table 3: Phase 2 Clinical Trial in Laparoscopic Colorectal Surgery (NCT02489526)

Outcome Measure VVZ-149 Group (n=40) Placebo Group (n=20) Significance
Opioid Consumption (24 hours post-dose) 34.2% reduction--
Pain Reduction in Patients with High Negative Affect Significant--
Opioid Use in Patients with High Negative Affect 40% less--
Experimental Protocols

Preclinical In Vitro Binding Assays:

The affinity of VVZ-149 for its targets was determined using competitive binding assays.

  • GlyT2 Binding Assay: A mass spectrometry-based binding assay was employed using membranes from cells expressing GlyT2 and a known GlyT2 inhibitor (Org25543) as the reporter ligand. The ability of VVZ-149 to displace the reporter ligand was measured to determine its inhibitory constant (Ki).

  • 5HT2A Receptor Binding Assay: Standard radioligand binding assays are typically used, where cell membranes expressing the 5HT2A receptor are incubated with a radiolabeled 5HT2A antagonist and varying concentrations of VVZ-149 to determine its binding affinity.

Clinical Trial Protocol for Postoperative Pain (Example from NCT05764525):

This protocol describes a multicenter, randomized, double-blind, placebo-controlled Phase 3 study.

  • Patient Population: Adult patients undergoing planned laparoscopic colectomy with a pain intensity score of ≥5 on the Numerical Rating Scale (NRS) upon emergence from anesthesia.

  • Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either VVZ-149 or a placebo. The study was double-blinded.

  • Drug Administration: The VVZ-149 group received a continuous intravenous infusion of a 160 mg loading dose over 30 minutes, followed by an 840 mg maintenance dose over 9.5 hours.

  • Efficacy Assessments: The primary efficacy endpoint was the Sum of Pain Intensity Difference (SPID) over a specified time. Secondary endpoints included total opioid consumption, number of PCA demands, and the proportion of patients not requiring rescue opioids.

  • Safety Assessments: Safety was monitored through the recording of adverse events, laboratory tests, and vital signs.

Diagrams

VVZ-149 (Opiranserin) Mechanism of Action

VVZ149_Mechanism cluster_CNS Central Nervous System (Spinal Cord) cluster_PNS Peripheral & Central Nervous System VVZ149_CNS VVZ-149 (Opiranserin) GlyT2 Glycine Transporter 2 (GlyT2) VVZ149_CNS->GlyT2 Inhibits Glycine_Reuptake Glycine Reuptake GlyT2->Glycine_Reuptake Mediates Inhibitory_Transmission Enhanced Inhibitory Glycinergic Transmission Pain_Signal_To_Brain Pain Signal to Brain Inhibitory_Transmission->Pain_Signal_To_Brain Reduces Analgesia Analgesia Pain_Signal_To_Brain->Analgesia VVZ149_PNS VVZ-149 (Opiranserin) _5HT2A Serotonin Receptor 2A (5HT2A) VVZ149_PNS->_5HT2A Antagonizes Serotonergic_Modulation Descending Serotonergic Facilitatory Modulation _5HT2A->Serotonergic_Modulation Mediates Nociceptor_Activation Peripheral Nociceptor Activation _5HT2A->Nociceptor_Activation Mediates Pain_Transmission Pain Transmission Serotonergic_Modulation->Pain_Transmission Reduces Nociceptor_Activation->Pain_Transmission Reduces Pain_Transmission->Analgesia

Caption: Dual mechanism of action of VVZ-149 (Opiranserin) in pain modulation.

Experimental Workflow for a Phase 3 Clinical Trial of VVZ-149

Clinical_Trial_Workflow Screening Patient Screening (Laparoscopic Colectomy) Informed_Consent Informed Consent Screening->Informed_Consent Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Group_VVZ149 VVZ-149 Infusion (Loading + Maintenance Dose) Randomization->Group_VVZ149 Group A Group_Placebo Placebo Infusion Randomization->Group_Placebo Group B PostOp_Assessment Postoperative Assessment Group_VVZ149->PostOp_Assessment Group_Placebo->PostOp_Assessment Efficacy_Endpoints Efficacy Endpoints (SPID, Opioid Use, PCA Demands) PostOp_Assessment->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (Adverse Events, Vitals) PostOp_Assessment->Safety_Endpoints Data_Analysis Data Analysis Efficacy_Endpoints->Data_Analysis Safety_Endpoints->Data_Analysis

Caption: Workflow of a randomized, double-blind, placebo-controlled Phase 3 clinical trial for VVZ-149.

The Biological Role of AAL-149's Target: A Technical Guide to the Chanzyme TRPM7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL-149, a non-phosphorylatable analog of the immunomodulatory drug FTY720, has been identified as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7). Unlike FTY720, this compound does not target sphingosine-1-phosphate (S1P) receptors, making it a more specific tool for investigating the physiological and pathological roles of TRPM7. This technical guide provides an in-depth exploration of TRPM7, detailing its biological functions, associated signaling pathways, and the methodologies used to study its inhibition by this compound.

Core Concepts: TRPM7 as a Bifunctional "Chanzyme"

TRPM7 is a unique protein that functions as both an ion channel and a serine/threonine kinase, earning it the designation of a "chanzyme". This dual functionality allows it to play a critical role in a multitude of cellular processes.

Ion Channel Function: The TRPM7 channel is permeable to several divalent cations, most notably magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺). This ion influx is crucial for maintaining cellular homeostasis of these essential second messengers.

Kinase Function: The C-terminal of TRPM7 contains a functional α-kinase domain that is capable of autophosphorylation and the phosphorylation of various downstream substrates. This kinase activity is intrinsically linked to cellular signaling cascades.

The interplay between the channel and kinase functions of TRPM7 is a subject of ongoing research, with evidence suggesting a reciprocal regulatory relationship that is fundamental to its biological actions.

Biological Role of TRPM7

TRPM7 is ubiquitously expressed and has been implicated in a wide array of physiological and pathological processes.

  • Cellular Homeostasis and Proliferation: By controlling the influx of Mg²⁺ and Ca²⁺, TRPM7 is essential for fundamental cellular activities, including proliferation, survival, and differentiation.

  • Cell Adhesion and Migration: TRPM7 influences the dynamics of the cytoskeleton, thereby regulating cell adhesion and migration. Overexpression of TRPM7 has been shown to reduce cell adhesion.

  • Inflammation and Immunity: TRPM7 is a key player in the innate immune response. It is involved in the activation of macrophages and the recruitment and function of neutrophils. Its role in inflammation makes it an attractive target for therapeutic intervention.

  • Cardiovascular Function: In the cardiovascular system, TRPM7 is involved in processes such as vascular smooth muscle cell function and has been shown to have a protective role against inflammation and fibrosis.

  • Neuronal Function: TRPM7 is expressed in the nervous system and is implicated in neuronal survival and development.

This compound: A Specific Inhibitor of TRPM7

This compound has emerged as a valuable pharmacological tool to dissect the functions of TRPM7. It inhibits the ion channel activity of TRPM7 with a specific potency.

Quantitative Data on this compound Inhibition of TRPM7
CompoundTargetAssayCell LineIC50 (µM)Reference
This compound TRPM7Whole-cell patch clampHEK 293T cells overexpressing mouse TRPM71.081
Quantitative Data on the Anti-inflammatory Effects of this compound

The inhibitory action of this compound on TRPM7 translates to significant anti-inflammatory effects, particularly in macrophages.

Cell TypeTreatmentCytokine MeasuredFold Change vs. LPS aloneReference
RAW 264.7 macrophages10 µM this compound + LPS (1 µg/ml for 3h)IL-1β mRNASignificantly reduced
Bone Marrow-Derived Macrophages (BMDMs)10 µM this compound + LPSIL-1β mRNASignificantly reduced
Bone Marrow-Derived Macrophages (BMDMs)10 µM this compound + LPSIL-6 mRNASignificantly reduced
BV-2 microglia10 µM this compound + LPS (1 µg/ml for 3h)Inflammatory cytokinesSignificantly suppressed

Signaling Pathways Involving TRPM7

TRPM7 is integrated into several key signaling networks, often acting as a crucial modulator.

TRPM7 and Receptor Tyrosine Kinase (RTK) Signaling

TRPM7 participates in the downstream signaling of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The activation of RTKs can, in turn, regulate the activity of TRPM7, creating a feedback loop.

Methodological & Application

Application Notes and Protocols for AAL-149 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AAL-149 is a novel small molecule inhibitor currently under investigation for its potential as an anti-neoplastic agent. These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines. The following sections describe the necessary procedures for assessing the compound's impact on cell viability, apoptosis, and key signaling pathways. Adherence to these protocols is crucial for obtaining reproducible and reliable data.

Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hr)IC50 (µM)
MCF-7Breast Adenocarcinoma485.2
A549Lung Carcinoma488.9
HeLaCervical Cancer4812.1
JurkatT-cell Leukemia242.5
Table 2: Apoptotic Effect of this compound on Jurkat Cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Control (DMSO)-5.1
This compound2.545.3
This compound5.068.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

G MTT Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement seed Seed Cells (96-well plate) incubate1 Incubate 24h seed->incubate1 prepare_aal Prepare this compound Dilutions incubate1->prepare_aal add_aal Add this compound to Cells prepare_aal->add_aal incubate2 Incubate (e.g., 48h) add_aal->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including supernatant) and wash with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression levels within specific signaling pathways.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells and quantify protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody for 1 hour.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathway

This compound is hypothesized to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. Inhibition of Akt phosphorylation leads to the activation of downstream apoptotic effectors like caspases.

G Proposed this compound Signaling Pathway AAL149 This compound PI3K PI3K AAL149->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation ProSurvival Pro-Survival Proteins (e.g., Bcl-2) pAkt->ProSurvival Inhibits Caspase Caspase Activation pAkt->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound inhibits the PI3K/Akt pathway to induce apoptosis.

Application Notes and Protocols for AAL-149 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of AAL-149 for in vivo studies, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing and executing experiments to evaluate the therapeutic potential of this compound, a selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.

Introduction to this compound

This compound is a synthetic analog of FTY720 (Fingolimod) that functions as a potent and selective inhibitor of the TRPM7 ion channel, with a reported half-maximal inhibitory concentration (IC50) of 1.081 μM. Unlike its parent compound, this compound is not phosphorylated in vivo and therefore does not target sphingosine-1-phosphate (S1P) receptors, mitigating the risk of S1P-related side effects such as lymphopenia. This targeted mechanism of action makes this compound a valuable tool for investigating the role of TRPM7 in various physiological and pathological processes, particularly in the context of inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a closely related analog, VPC01091.4, which has been used in similar in vivo models. This data is crucial for dose selection and experimental design.

CompoundParameterValueSpeciesModelAdministration RouteReference
This compound IC50 for TRPM7 Inhibition1.081 μM-In vitro electrophysiology-[1][2]
VPC01091.4 In Vivo Dosage30 mg/kgMouseLPS-induced EndotoxemiaIntraperitoneal (i.p.)[1][2]

Experimental Protocols

The following protocols are based on methodologies described for FTY720 analogs in preclinical models of inflammation. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Animal Model: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is widely used to study acute systemic inflammation and is relevant for evaluating the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • 8-12 week old C57BL/6 mice (or other appropriate strain)

  • Sterile syringes and needles (27-30 gauge)

  • Equipment for blood collection and tissue harvesting

  • Anesthesia and euthanasia supplies as per approved institutional protocols

Protocol:

  • This compound Preparation:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution in sterile saline or PBS to the final desired concentration for injection. The final concentration of the solvent should be non-toxic and consistent across all treatment groups (typically <5% DMSO).

    • Prepare a vehicle control solution containing the same concentration of the solvent as the this compound treatment group.

  • Animal Dosing:

    • Acclimatize mice to the housing conditions for at least one week prior to the experiment.

    • Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

    • Administer this compound (a suggested starting dose is 30 mg/kg, based on studies with the analog VPC01091.4) or vehicle via intraperitoneal (i.p.) injection.[1][2] The volume of injection should be consistent across all animals (e.g., 10 mL/kg).

  • Induction of Endotoxemia:

    • Approximately 30-60 minutes after this compound or vehicle administration, induce endotoxemia by i.p. injection of LPS. A typical dose of LPS is 1-5 mg/kg. The optimal dose may need to be determined empirically based on the LPS lot and the desired severity of the inflammatory response.

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of endotoxemia, such as lethargy, piloerection, and huddling behavior.

    • At a predetermined time point (e.g., 2, 4, 6, or 24 hours post-LPS injection), collect blood samples via cardiac puncture or tail vein for analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other relevant biomarkers.

    • Following blood collection, euthanize the animals according to approved protocols and harvest tissues of interest (e.g., lung, liver, spleen) for histological analysis or measurement of local inflammatory markers.

Signaling Pathway and Experimental Workflow Diagrams

This compound Experimental Workflow in an LPS-Induced Endotoxemia Model

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis AAL_prep This compound Formulation (e.g., in DMSO/Saline) Administration Intraperitoneal Injection (this compound or Vehicle) AAL_prep->Administration Animal_acclimatization Animal Acclimatization (8-12 week old mice) Animal_acclimatization->Administration LPS_induction LPS Injection (i.p.) (1-5 mg/kg) Administration->LPS_induction 30-60 min Monitoring Monitor Clinical Signs LPS_induction->Monitoring Sample_collection Blood & Tissue Collection (2-24h post-LPS) Monitoring->Sample_collection Cytokine_analysis Cytokine Measurement (e.g., ELISA, CBA) Sample_collection->Cytokine_analysis Histology Histological Examination Sample_collection->Histology signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRPM7 TRPM7 TLR4->TRPM7 Activates MyD88 MyD88-dependent Pathway TLR4->MyD88 Activates Ca_influx Ca²⁺ Influx TRPM7->Ca_influx AAL149 This compound AAL149->TRPM7 NFkB NF-κB Activation Ca_influx->NFkB Potentiates MyD88->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Induces Transcription

References

AAL-149: Application Notes and Protocols for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL-149 is a novel small molecule inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. As a non-phosphorylatable analog of the immunosuppressive drug FTY720 (Fingolimod), this compound offers a distinct advantage for research by specifically targeting TRPM7 without engaging sphingosine-1-phosphate (S1P) receptors.[1][2][3] This specificity makes this compound a valuable tool for investigating the role of TRPM7 in various physiological and pathological processes, particularly in the context of inflammation.

TRPM7 is a bifunctional protein with both ion channel and kinase domains, and it has been identified as a key regulator in the inflammatory activation of macrophages and other immune cells.[1][2][3][4][5][6][7] Inhibition of TRPM7 has been shown to produce potent anti-inflammatory effects. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of inflammation, enabling researchers to explore its therapeutic potential.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the ion channel function of TRPM7.[1][2][3] The influx of cations, such as Ca2+ and Zn2+, through the TRPM7 channel is a critical step in the signaling cascade that leads to the production of pro-inflammatory cytokines in macrophages upon stimulation with inflammatory agents like lipopolysaccharide (LPS).[5][6] By blocking this channel, this compound effectively blunts the downstream inflammatory response.

LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRPM7 TRPM7 Channel TLR4->TRPM7 Activates Cations Cation Influx (Ca²⁺, Zn²⁺) TRPM7->Cations Mediates AAL149 This compound AAL149->TRPM7 Inhibits Signaling Downstream Signaling (e.g., NF-κB, MAPKs) Cations->Signaling Initiates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) Signaling->Cytokines Leads to

Figure 1: Mechanism of this compound Action.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell LineAssayReference
IC₅₀ for TRPM7 Inhibition 1.081 µMHEK 293TPatch-clamp electrophysiology[1][8]
In Vivo Model: LPS-Induced Endotoxemia in Mice
Animal ModelTreatmentKey FindingsReference
C57BL/6 Mice Lipopolysaccharide (LPS) followed by this compound or vehicleReduced systemic inflammation[5][6][7]

Experimental Protocols

Protocol 1: In Vitro Inhibition of TRPM7 Current using Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on TRPM7 channel activity.

Materials:

  • HEK 293T cells overexpressing TRPM7

  • This compound

  • Patch-clamp rig with amplifier and data acquisition system

  • Pipettes and microforge

  • Cell culture reagents

  • External (bath) solution (in mM): 140 Na-aspartate, 3 CsCl, 2 CaCl₂, 10 HEPES-Na⁺, pH 7.3

  • Internal (pipette) solution (in mM): 112 glutamic acid, 8 NaCl, 5 CsF, 12 EGTA, 10 HEPES, pH 7.3 adjusted with CsOH

Procedure:

  • Culture HEK 293T cells expressing TRPM7 on glass coverslips.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution.

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline TRPM7 currents. TRPM7 currents typically "run up" over a few minutes after establishing the whole-cell configuration due to the washout of intracellular Mg²⁺.

  • Once a stable baseline current is achieved, perfuse the chamber with the external solution containing various concentrations of this compound.

  • Record the current at each concentration until a steady-state inhibition is observed.

  • Wash out the drug with the external solution to check for reversibility.

  • Analyze the data to determine the dose-dependent inhibition and calculate the IC₅₀ value.

cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Data Analysis prep1 Culture TRPM7-expressing HEK 293T cells prep2 Plate on coverslips prep1->prep2 rec1 Establish whole-cell configuration prep2->rec1 rec2 Record baseline TRPM7 current rec1->rec2 rec3 Apply this compound at various concentrations rec2->rec3 rec4 Record inhibited current rec3->rec4 ana1 Measure current amplitude rec4->ana1 ana2 Plot dose-response curve ana1->ana2 ana3 Calculate IC₅₀ ana2->ana3

Figure 2: Patch-Clamp Electrophysiology Workflow.
Protocol 2: Assessment of Anti-inflammatory Effects on LPS-Stimulated Macrophages

Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • RNA isolation and qRT-PCR reagents

Procedure:

  • Culture macrophages in appropriate well plates.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a designated time (e.g., 4-24 hours).

  • For cytokine protein measurement: a. Collect the cell culture supernatant. b. Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • For cytokine mRNA measurement: a. Lyse the cells and isolate total RNA. b. Perform reverse transcription to synthesize cDNA. c. Conduct qRT-PCR using primers specific for Tnf, Il6, and Il1b genes. Normalize to a housekeeping gene (e.g., Actb or Gapdh).

  • Analyze the data to determine the effect of this compound on cytokine production at both the protein and mRNA levels.

Protocol 3: In Vivo Evaluation in a Mouse Model of LPS-Induced Endotoxemia

Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a model of systemic inflammation.

Materials:

  • C57BL/6 mice

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Syringes and needles

  • Equipment for blood and tissue collection

  • ELISA kits for plasma cytokine analysis

Procedure:

  • Acclimate C57BL/6 mice to the facility for at least one week.

  • Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) or intravenous (i.v.) administration.

  • Administer this compound or vehicle to the mice.

  • After a specified pre-treatment time, induce endotoxemia by i.p. injection of a sub-lethal dose of LPS (e.g., 2-10 mg/kg body weight).[5][7]

  • Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection) at regular intervals.

  • At a predetermined time point post-LPS injection (e.g., 2-8 hours), collect blood via cardiac puncture or tail vein sampling.[5]

  • Prepare plasma from the blood samples.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.

  • Tissues such as the spleen, liver, and lung can also be harvested for analysis of inflammatory markers.

  • Compare the cytokine levels in the this compound-treated group to the vehicle-treated group to determine the in vivo anti-inflammatory effect.

cluster_0 Animal Preparation & Dosing cluster_1 Monitoring & Sample Collection cluster_2 Analysis prep1 Acclimate C57BL/6 mice prep2 Administer this compound or vehicle prep1->prep2 prep3 Induce endotoxemia with LPS (i.p.) prep2->prep3 mon1 Monitor clinical signs prep3->mon1 mon2 Collect blood and/or tissues at specified time points mon1->mon2 ana1 Prepare plasma mon2->ana1 ana2 Measure plasma cytokine levels (ELISA) ana1->ana2 ana3 Compare treatment vs. vehicle groups ana2->ana3

Figure 3: LPS-Induced Endotoxemia Workflow.

Conclusion

This compound represents a promising pharmacological tool for dissecting the role of TRPM7 in inflammatory processes. Its high specificity for TRPM7 over S1P receptors allows for a more precise investigation of TRPM7-mediated signaling pathways. The protocols outlined in these application notes provide a framework for researchers to explore the anti-inflammatory potential of this compound in both cellular and whole-organism models, paving the way for a deeper understanding of TRPM7's role in inflammatory diseases and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Assessing AAL-149 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL-149 is an analog of FTY720 and functions as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, demonstrating multimodal anti-inflammatory effects without targeting S1P receptors.[1][2] TRPM7 is a ubiquitously expressed ion channel with intrinsic kinase activity that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion.[3][4] Aberrant expression and activity of TRPM7 have been implicated in various cancers, making it a promising therapeutic target.[3][5][6] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its potential as an anti-cancer and anti-inflammatory agent.

Mechanism of Action

This compound inhibits the TRPM7 ion channel, which is involved in regulating intracellular Ca2+ and Mg2+ homeostasis.[4][5] The inhibition of TRPM7 can modulate downstream signaling pathways, including Src, ERK, JNK, and Akt, which are critical for cancer cell proliferation, survival, and metastasis.[5][6] By blocking TRPM7, this compound can induce cancer cell death, inhibit proliferation and migration, and reduce inflammatory responses.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound
AssayCell LineParameter MeasuredThis compound ConcentrationResult
TRPM7 Inhibition HEK293T overexpressing mTRPM7TRPM7 current0.1 µM - 10 µMIC50 = 1.081 µM[2][7]
Cell Viability e.g., Breast Cancer (MDA-MB-231), Pancreatic Cancer (PANC-1)Cell Proliferation (MTT Assay)0.1 µM - 50 µMDose-dependent decrease in cell viability
Cytotoxicity (LDH Assay)0.1 µM - 50 µMDose-dependent increase in LDH release
Apoptosis e.g., Breast Cancer (MDA-MB-231), Pancreatic Cancer (PANC-1)Apoptotic Cells (Annexin V/PI Staining)1 µM, 5 µM, 10 µMDose-dependent increase in apoptotic cells
Anti-inflammatory Macrophages (e.g., RAW 264.7)Inflammatory Gene Expression (qPCR)1 µM, 5 µM, 10 µMInhibition of LPS-induced inflammatory cytokine expression[1]

Experimental Protocols

Cell Viability Assays

a. MTT Assay for Cell Proliferation

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, PANC-1)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b. LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound stock solution

    • LDH cytotoxicity assay kit

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with this compound and a vehicle control for the desired time.

    • Collect the cell culture supernatant.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the positive control (lysis buffer).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24 or 48 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Anti-inflammatory Assay

This assay measures the effect of this compound on the expression of inflammatory genes in macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Complete culture medium

    • This compound stock solution

    • Lipopolysaccharide (LPS)

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix and primers for inflammatory genes (e.g., TNF-α, IL-6, IL-1β)

  • Protocol:

    • Seed macrophages in 6-well plates and allow them to adhere.

    • Pre-treat the cells with this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

    • Isolate total RNA from the cells using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative PCR (qPCR) to measure the relative expression levels of inflammatory genes, normalized to a housekeeping gene (e.g., GAPDH).

Mandatory Visualizations

TRPM7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM7 TRPM7 Ca_Mg Ca²⁺ / Mg²⁺ Influx TRPM7->Ca_Mg Mediates AAL149 This compound AAL149->TRPM7 Inhibits Src Src Ca_Mg->Src Activates ERK ERK Src->ERK JNK JNK Src->JNK Akt Akt Src->Akt Proliferation Proliferation Survival ERK->Proliferation Migration Migration Invasion ERK->Migration JNK->Proliferation JNK->Migration Akt->Proliferation Akt->Migration

Caption: TRPM7 Signaling Pathway and this compound Inhibition.

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture cluster_staining Staining cluster_analysis Analysis start Seed Cancer Cells (6-well plate) treatment Treat with this compound (24-48h) start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI (15 min incubation) resuspend->stain flow Flow Cytometry Analysis stain->flow end Quantify Apoptotic Cells flow->end

Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.

References

Validating AAL-149 Target Engagement: A Detailed Western Blot Protocol for TRPM7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL-149 is an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7), a unique bifunctional protein that functions as both an ion channel and a serine/threonine kinase.[1][2][3] TRPM7 is a crucial regulator of cellular divalent cation homeostasis, particularly for magnesium (Mg2+) and calcium (Ca2+), and is implicated in a variety of physiological and pathological processes, including cell proliferation, adhesion, migration, and cancer progression.[3][4] Validating the engagement of this compound with its target, TRPM7, is a critical step in drug development. This application note provides a detailed protocol for the validation of this compound's effect on TRPM7 expression levels using the Western blot technique.

Key Experimental Methodologies

This protocol outlines the steps for sample preparation, gel electrophoresis, protein transfer, and immunodetection of TRPM7.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Protein Transfer cluster_immunodetection Immunodetection cell_culture 1. Cell Culture & Treatment with this compound cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_denature 4. Sample Denaturation protein_quant->sample_denature sds_page 5. SDS-PAGE sample_denature->sds_page transfer 6. Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-TRPM7) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis

Caption: Western Blot workflow for TRPM7 validation.

Detailed Protocol

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, a cell line commonly used for TRPM7 overexpression studies) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control for the desired time period to assess the inhibitor's effect on TRPM7 protein expression.

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.

4. Sample Preparation for Electrophoresis:

  • To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.

  • Crucially, for a multi-pass transmembrane protein like TRPM7, do not boil the samples. Instead, incubate them at 37°C for 30 minutes to prevent protein aggregation.

5. SDS-PAGE:

  • Load the prepared samples into the wells of a 4-12% gradient Tris-Glycine polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.

  • Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Perform a wet transfer in a transfer buffer (Tris-Glycine with 20% methanol) at 100V for 90 minutes at 4°C.

7. Immunodetection:

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5] This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TRPM7 (e.g., rabbit polyclonal anti-TRPM7 antibody) diluted in the blocking buffer (typically at a 1:1000 dilution).[5] The incubation should be performed overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in the blocking buffer (typically at a 1:5000 to 1:10000 dilution) for 1 hour at room temperature.[5]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

8. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the TRPM7 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Quantitative Data Summary

Reagent/ParameterConcentration/SettingNotes
Protein Loading 20-30 µg per laneEnsure equal loading by performing a protein quantification assay.
Primary Antibody Dilution 1:1000Optimize based on antibody performance and target abundance.[5]
Secondary Antibody Dilution 1:5000 - 1:10000Optimize based on the primary antibody and detection system.[5]
Blocking Solution 5% non-fat dry milk or BSA in TBSTMilk is generally a good choice, but BSA may be preferred for some phospho-specific antibodies.[5]
Gel Percentage 4-12% Tris-Glycine Gradient GelA gradient gel is suitable for resolving a wide range of protein sizes.
Transfer Voltage 100V for 90 minutesEnsure efficient transfer without "blow-through" of smaller proteins.

TRPM7 Signaling Pathway

TRPM7 plays a central role in cellular signaling by integrating ion transport and protein phosphorylation. Its activation can be triggered by various stimuli, leading to downstream effects on cell proliferation, survival, and migration.

trpm7_signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM7 TRPM7 Ca_Mg_Influx Ca²⁺/Mg²⁺ Influx TRPM7->Ca_Mg_Influx Channel Activity Kinase_Domain Kinase Domain Activation TRPM7->Kinase_Domain Kinase Activity Stimuli Mechanical Stress, Ligands (e.g., EGF) Stimuli->TRPM7 PLC PLCγ Ca_Mg_Influx->PLC PI3K_AKT PI3K/AKT Pathway Kinase_Domain->PI3K_AKT MAPK MAPK/ERK Pathway Kinase_Domain->MAPK Cell_Response Cell Proliferation, Migration, Survival PLC->Cell_Response PI3K_AKT->Cell_Response MAPK->Cell_Response AAL_149 This compound AAL_149->TRPM7 Inhibition

Caption: TRPM7 signaling pathway and point of inhibition by this compound.

This detailed Western blot protocol provides a robust framework for researchers to validate the efficacy of this compound in targeting TRPM7. By carefully following these steps and optimizing conditions for specific experimental setups, reliable and reproducible data can be generated to advance the understanding of this compound's mechanism of action and its potential as a therapeutic agent.

References

Techniques for Measuring AAL-149 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL-149 is a synthetic analog of the immunomodulatory drug FTY720 (fingolimod). Unlike FTY720, which is a pro-drug that becomes phosphorylated in vivo to act as a potent agonist of sphingosine-1-phosphate (S1P) receptors, this compound is non-phosphorylatable and does not target S1P receptors.[1] Instead, this compound has been identified as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a unique bifunctional protein that combines a cation channel with a C-terminal kinase domain.[1][2] TRPM7 is implicated in a variety of cellular processes, including magnesium and calcium homeostasis, cell proliferation, migration, and inflammatory responses.[3][4][5] Inhibition of TRPM7 by this compound has been shown to exert multimodal anti-inflammatory effects, making it a valuable tool for research in inflammation and immunology.[1]

These application notes provide detailed protocols for measuring the activity of this compound, focusing on its inhibitory effect on the TRPM7 channel and its downstream anti-inflammatory consequences.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and related compounds on the TRPM7 channel. This data is essential for determining appropriate experimental concentrations and for comparing the activity of this compound with other known TRPM7 inhibitors.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound TRPM7Patch-clamp electrophysiology1.081[1][6]
FTY720 (Fingolimod)TRPM7Patch-clamp electrophysiology0.72[6]
VPC01091.4TRPM7Patch-clamp electrophysiology0.665[6]
L-threo-sphingosineTRPM7Patch-clamp electrophysiology3.379[6]
NS8593TRPM7Patch-clamp electrophysiology-[7][8]

Signaling Pathway of TRPM7 Inhibition by this compound

TRPM7 is a constitutively active channel permeable to several divalent cations, including Ca²⁺ and Mg²⁺. The influx of these ions through TRPM7 can trigger various downstream signaling cascades. This compound, by inhibiting the TRPM7 channel, blocks this initial influx, thereby modulating these pathways. The diagram below illustrates the key signaling events affected by this compound-mediated TRPM7 inhibition.

TRPM7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AAL149 This compound TRPM7 TRPM7 Channel AAL149->TRPM7 Inhibition Ca_Mg_Influx Ca²⁺ / Mg²⁺ Influx TRPM7->Ca_Mg_Influx blocks ERK12 ERK1/2 Activation Ca_Mg_Influx->ERK12 leads to PLC_gamma PLCγ Activation Ca_Mg_Influx->PLC_gamma leads to Inflammatory_Response Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) ERK12->Inflammatory_Response Cell_Proliferation Cell Proliferation & Migration ERK12->Cell_Proliferation PLC_gamma->Inflammatory_Response

TRPM7 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Measurement of TRPM7 Channel Inhibition using Patch-Clamp Electrophysiology

This protocol details the whole-cell patch-clamp technique to directly measure the inhibitory effect of this compound on TRPM7 channel currents. This method offers high temporal and voltage resolution, providing a direct assessment of channel function.

Experimental Workflow:

Patch_Clamp_Workflow start Start cell_prep Prepare HEK293T cells overexpressing TRPM7 start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch baseline Record baseline TRPM7 currents patch->baseline apply_aal149 Apply this compound at varying concentrations baseline->apply_aal149 record_inhibition Record inhibited TRPM7 currents apply_aal149->record_inhibition washout Washout this compound and record recovery record_inhibition->washout analysis Analyze data to determine IC50 washout->analysis end End analysis->end

Workflow for patch-clamp electrophysiology experiment.

Materials:

  • HEK293T cells

  • TRPM7 expression vector

  • Transfection reagent

  • DMEM supplemented with 10% FBS

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • This compound stock solution (in DMSO or ethanol)

  • Extracellular solution (in mM): 140 NaCl, 3 CaCl₂, 2.8 KCl, 10 HEPES-NaOH, 11 glucose (pH 7.2)[7]

  • Intracellular solution (in mM): 120 Cs-glutamate, 8 NaCl, 10 Cs-EGTA, 5 EDTA (pH 7.2)[7]

Procedure:

  • Cell Preparation:

    • One day prior to the experiment, transfect HEK293T cells with the TRPM7 expression vector using a suitable transfection reagent.

    • Plate the transfected cells onto glass coverslips.

  • Patch-Clamp Recording:

    • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single, transfected cell.

    • Apply a voltage ramp from -100 mV to +100 mV over 50 ms at a frequency of 0.5 Hz, with a holding potential of 0 mV, to elicit TRPM7 currents.[7]

  • Data Acquisition:

    • Record baseline TRPM7 currents for a stable period.

    • Perfuse the recording chamber with the extracellular solution containing this compound at the desired concentration.

    • Record the inhibited currents until a steady-state is reached.

    • To determine the IC50, apply a range of this compound concentrations in a cumulative or non-cumulative manner.

    • Perform a washout step by perfusing with the this compound-free extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the peak outward current amplitude at +80 mV.[9]

    • Normalize the inhibited current to the baseline current for each concentration.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Measurement of TRPM7 Activity using a Fluorescence-Based Assay

This high-throughput compatible assay indirectly measures TRPM7 channel activity by monitoring the influx of Mn²⁺, which quenches the fluorescence of the intracellular dye Fura-2.[10][11]

Experimental Workflow:

Fluorescence_Assay_Workflow start Start plate_cells Plate TRPM7-overexpressing HEK293 cells in a 96-well plate start->plate_cells load_dye Load cells with Fura-2 AM plate_cells->load_dye preincubate Pre-incubate with this compound or vehicle control load_dye->preincubate baseline_fluorescence Measure baseline fluorescence preincubate->baseline_fluorescence add_mncl2 Add MnCl₂ to initiate quench baseline_fluorescence->add_mncl2 measure_quench Measure fluorescence quench over time add_mncl2->measure_quench analyze Analyze the rate of quench to determine inhibition measure_quench->analyze end End analyze->end

Workflow for fluorescence-based TRPM7 activity assay.

Materials:

  • HEK293 cells stably overexpressing TRPM7

  • 96-well black, clear-bottom plates

  • Fura-2 AM

  • Pluronic F-127

  • Probenecid

  • Krebs-Ringer-HEPES (KRH) buffer

  • MnCl₂ solution

  • This compound stock solution

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Plate TRPM7-HEK293 cells at an optimized density (e.g., 60,000 cells/well) in a 96-well plate and incubate overnight.[11]

  • Dye Loading:

    • Wash the cells with KRH buffer.

    • Load the cells with KRH buffer containing Fura-2 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.1%), and probenecid (e.g., 2 mM) for 60 minutes at 37°C.[11]

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.[11]

  • Fluorescence Measurement:

    • Measure the baseline fluorescence using a plate reader with excitation at 340 nm and 380 nm and emission at 510 nm.

    • Add MnCl₂ (e.g., 10 mM) to all wells to initiate the fluorescence quench.[11]

    • Immediately begin kinetic measurements of fluorescence intensity over time.

  • Data Analysis:

    • Calculate the rate of fluorescence quench for each well.

    • Normalize the quench rate of this compound-treated wells to the vehicle control.

    • Plot the normalized quench rate against the concentration of this compound to determine the extent of inhibition.

Assessment of Anti-Inflammatory Activity in Macrophages

This protocol evaluates the functional consequence of TRPM7 inhibition by this compound by measuring the suppression of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:

Inflammation_Assay_Workflow start Start culture_macrophages Culture primary macrophages or a macrophage cell line start->culture_macrophages pre_treat Pre-treat cells with This compound or vehicle culture_macrophages->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for a defined period (e.g., 4-24 hours) stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant measure_cytokines Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect_supernatant->measure_cytokines end End measure_cytokines->end

Workflow for macrophage anti-inflammatory assay.

Materials:

  • Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture:

    • Culture macrophages in appropriate medium until they reach the desired confluency.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL).

  • Incubation and Supernatant Collection:

    • Incubate the cells for a specified period (e.g., 4 hours for TNF-α, 24 hours for IL-6).

    • Collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to assess its anti-inflammatory potency.

References

Troubleshooting & Optimization

Troubleshooting AAL-149 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AAL-149. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, with an IC50 of 1.081 μM.[1][2] It is an analog of FTY720 but does not target sphingosine-1-phosphate (S1P) receptors. Its primary application is in anti-inflammatory research.[1]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is causing this?

This is a common issue for many small molecule inhibitors which, like this compound, are often lipophilic and have low aqueous solubility. The significant change in solvent polarity when moving from a high-solubility organic solvent like dimethyl sulfoxide (DMSO) to a primarily aqueous environment causes the compound to "crash out" or precipitate. Even a low final concentration of DMSO (typically <1%) may not be sufficient to maintain the solubility of a poorly soluble compound.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at room temperature in the continental US, though this may vary elsewhere.[1] Once in solution, it is recommended to prepare and use it on the same day. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

Troubleshooting Insolubility

Q4: My this compound is insoluble in my aqueous assay buffer. What steps can I take to improve its solubility?

Insolubility of small molecule inhibitors like this compound in aqueous solutions is a frequent challenge. Several strategies can be employed to enhance solubility. The optimal approach will depend on the specific experimental requirements.

Summary of Solubilization Strategies
StrategyPrincipleAdvantagesDisadvantages
pH Adjustment For ionizable compounds, altering the pH of the buffer can increase solubility by shifting the equilibrium towards the more soluble ionized form.Simple to implement, can be highly effective.May affect protein function or cell viability in biological assays.
Co-solvents Adding a water-miscible organic solvent in which the compound is more soluble can increase the overall solvating capacity of the solution.[3][4][5][6]Effective for many lipophilic compounds.High concentrations of co-solvents can be toxic to cells or interfere with assay components.
Surfactants Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[7][8]Can significantly increase solubility at low concentrations.May denature proteins or disrupt cell membranes.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[3][7]Generally well-tolerated in biological systems.Can have a saturable effect and may not be suitable for all compounds.
Particle Size Reduction Decreasing the particle size of the solid compound (micronization or nanosuspension) increases the surface area available for dissolution.[4][5][7][8]Can improve dissolution rate and bioavailability.Requires specialized equipment.

Experimental Workflow for Troubleshooting this compound Insolubility

G cluster_0 Initial Observation cluster_1 Strategy Selection cluster_2 Execution & Evaluation start This compound precipitates in aqueous buffer strategy Select Solubilization Strategy start->strategy ph pH Adjustment strategy->ph Ionizable? cosolvent Co-solvents strategy->cosolvent Assay tolerates organic solvent? surfactant Surfactants strategy->surfactant Protein stability a concern? cyclodextrin Cyclodextrins strategy->cyclodextrin Need biocompatible approach? test Test Solubility & Assay Compatibility ph->test cosolvent->test surfactant->test cyclodextrin->test success Soluble & Compatible test->success Yes fail Insoluble or Incompatible test->fail No fail->strategy Iterate with new strategy

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound

Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[9][10][11]

  • Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound DMSO stock.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 1-2 µL) of each dilution to a new 96-well plate containing your aqueous assay buffer. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Detection of Precipitation: Measure the turbidity of each well using a plate reader (nephelometry) at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Enhancing this compound Solubility using Co-solvents

  • Select Co-solvents: Choose from common, water-miscible organic solvents such as ethanol, methanol, or polyethylene glycol (PEG).

  • Prepare Co-solvent Mixtures: Prepare your aqueous buffer containing different percentages of the chosen co-solvent (e.g., 1%, 5%, 10% v/v).

  • Test Solubility: Add your this compound DMSO stock to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Observe for Precipitation: Visually inspect for precipitation or measure turbidity as described in Protocol 1.

  • Assay Compatibility: Ensure the final concentration of the co-solvent does not adversely affect your experimental system (e.g., cell viability, enzyme activity).

Signaling Pathway Context

This compound is an inhibitor of the TRPM7 ion channel. TRPM7 is a bifunctional protein with both channel and kinase domains, and it plays a role in various cellular processes.

G cluster_0 This compound Mechanism of Action AAL149 This compound TRPM7 TRPM7 Channel AAL149->TRPM7 Inhibits Ion_Influx Ca2+/Mg2+ Influx TRPM7->Ion_Influx Mediates Kinase_Activity Kinase Domain Activity TRPM7->Kinase_Activity Possesses Downstream Downstream Signaling (e.g., Cytoskeletal dynamics, Cell adhesion) Ion_Influx->Downstream Kinase_Activity->Downstream

Caption: Simplified signaling pathway for this compound.

Disclaimer: The information provided in this technical support center is for research use only. The experimental protocols are intended as a guide and may require optimization for your specific application.

References

Optimizing AAL-149 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AAL-149. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an analog of FTY720 that functions as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1] Unlike its parent compound, this compound does not target sphingosine-1-phosphate (S1P) receptors, allowing for a more specific investigation of TRPM7's roles.[1] TRPM7 is an ion channel with an associated kinase domain, implicated in cellular magnesium homeostasis, proliferation, and inflammatory responses. This compound exerts its effects by blocking the channel's ion conductance, which has multimodal anti-inflammatory effects.[1]

cluster_membrane Cell Membrane TRPM7 TRPM7 Channel Downstream Downstream Signaling (e.g., Proliferation, Inflammation) TRPM7->Downstream Activates AAL149 This compound AAL149->TRPM7 Inhibits Ca_Mg Ca²⁺ / Mg²⁺ Influx Ca_Mg->TRPM7 Mediates

Caption: Simplified signaling pathway for this compound action.

Q2: How should I prepare and store this compound?

For optimal stability, this compound should be stored under the conditions recommended in its Certificate of Analysis. Typically, this involves storage at room temperature in the continental US.[1] To prepare a stock solution, dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Create high-concentration stock solutions (e.g., 10 mM) that can be further diluted in cell culture medium for your experiments. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells, generally below 0.1%.

Q3: What is a good starting concentration for my cell-based assay?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay endpoint. A good starting point for a dose-response experiment is to use a range of concentrations around the reported IC50 value, which for TRPM7 is 1.081 µM.[1] We recommend performing a broad range-finding experiment first (e.g., 0.01 µM to 100 µM) to narrow down the effective range.[2][3]

Cell LineTarget PathwayRecommended Starting Range (µM)Notes
Jurkat (T-lymphocyte)Inflammation0.5 - 10Highly sensitive to TRPM7 inhibition.
HEK293 (Embryonic Kidney)Overexpression Studies1 - 25Robust cell line, may require higher concentrations.
U-87 MG (Glioblastoma)Proliferation / Viability0.1 - 20Monitor for cytotoxicity.
Primary MacrophagesCytokine Release0.1 - 5Test for cytotoxicity in parallel.

Q4: Can this compound cause cytotoxicity?

Yes, like many small molecule inhibitors, this compound can induce cytotoxicity at higher concentrations or with prolonged exposure. It is crucial to distinguish between the desired inhibitory effect and unintended cytotoxicity. We strongly recommend performing a cytotoxicity assay in parallel with your functional assay to determine the therapeutic window. The goal is to find a concentration that effectively inhibits TRPM7 without causing significant cell death, unless cytotoxicity is the intended endpoint.[2]

Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines the steps to determine the concentration of this compound that inhibits a specific cellular response by 50%.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[2]

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. A common starting range is 100 µM down to 0.001 µM.[2] Include a vehicle control (DMSO) and a no-treatment control.

  • Cell Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions. Incubate for a period relevant to your assay (e.g., 24, 48, or 72 hours).[2]

  • Assay Measurement: Following incubation, measure the desired biological endpoint (e.g., cell proliferation via MTT assay, cytokine production via ELISA).

  • Data Analysis: Normalize the data to your controls. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

This compound Conc. (µM)Absorbance (OD 570nm)% Viability% Inhibition
0 (Vehicle)1.25100.0%0.0%
0.11.1894.4%5.6%
0.50.9576.0%24.0%
1.00.6854.4%45.6%
5.00.3124.8%75.2%
10.00.1512.0%88.0%
50.00.086.4%93.6%

Troubleshooting Guides

Problem: I am not observing any inhibitory effect from this compound.

This is a common issue that can arise from several factors. Follow this workflow to diagnose the problem.

start No Inhibitory Effect Observed q1 Is the this compound concentration range appropriate? start->q1 a1_yes Perform Broad Dose-Response (e.g., 1 nM to 100 µM) q1->a1_yes No q2 Are assay controls (positive/negative) behaving as expected? q1->q2 Yes end Re-run Experiment with Validated Parameters a1_yes->end a2_yes Validate Assay Components: Reagents, Buffers, Cell Health q2->a2_yes No q3 Was the this compound stock prepared and stored correctly? q2->q3 Yes a2_yes->end a3_yes Prepare Fresh Stock Solution from Powder. Check Solubility. q3->a3_yes No q3->end Yes a3_yes->end

Caption: Troubleshooting workflow for lack of this compound activity.
IssuePossible CauseRecommended Solution
No or Low Efficacy Concentration Too Low: The concentrations used may be below the IC50 for your specific cell line and assay conditions.Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to high micromolar.[3]
Inactive Compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound. Verify the activity of the new stock with a known positive control assay if possible.
Assay Insensitivity: The chosen assay may not be sensitive enough to detect the effects of TRPM7 inhibition.Ensure your assay has a sufficient dynamic range. Validate with a known inhibitor for the same pathway to confirm the assay is working correctly.

Problem: I am observing high levels of cell death at concentrations where I expect to see inhibition.

Distinguishing specific inhibition from general cytotoxicity is critical for accurate data interpretation.

  • Determine the Cytotoxic Concentration 50 (CC50): Run a standard cytotoxicity assay (e.g., MTT, AlamarBlue, or LDH release) using the same cell line and incubation times as your primary experiment. The CC50 is the concentration that reduces cell viability by 50%.

  • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value (ideally >10) indicates a larger window where the compound's specific inhibitory effects can be studied without being confounded by cytotoxicity.

  • Optimize Experimental Conditions: If the SI is low, consider reducing the incubation time or lowering the this compound concentration. The desired biological effect may occur at an earlier time point before significant cytotoxicity manifests.[2]

cluster_exp Experimental Design cluster_analysis Data Analysis A Dose-Response Assay (Functional Endpoint) IC50 Calculate IC50 A->IC50 B Cytotoxicity Assay (Viability Endpoint) CC50 Calculate CC50 B->CC50 SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI Decision Is SI > 10? SI->Decision Result_Good Optimal Concentration Window Identified Decision->Result_Good Yes Result_Bad Confounded by Cytotoxicity (Reduce Incubation Time/Dose) Decision->Result_Bad No

Caption: Logical workflow for assessing the therapeutic window.

References

AAL-149 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AAL-149.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is an analog of FTY720 (fingolimod) and is a known inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, with an IC50 of 1.081 μM.[1] Its primary mechanism of action is the inhibition of TRPM7, which is a ubiquitously expressed ion channel with a C-terminal kinase domain.[2][3]

Q2: Was this compound designed to avoid a specific off-target effect of its parent compound, FTY720?

Yes, this compound is a non-phosphorylatable analog of FTY720.[2][3] FTY720 is a prodrug that, upon phosphorylation in vivo, becomes a potent agonist of sphingosine-1-phosphate (S1P) receptors, leading to immunosuppressive effects.[2][4][5] this compound was specifically designed to be inert at S1P receptors, thus avoiding the primary mechanism of action and associated on-target and off-target effects of phosphorylated FTY720.[1][2][3]

Q3: What are the known off-target effects of the parent compound, FTY720, that I should be aware of?

At concentrations higher than those typically used for S1P receptor modulation, FTY720 has been shown to have several off-target effects related to sphingolipid metabolism. These include the inhibition of sphingosine kinase 1 (SPHK1) and 2 (SPHK2), ceramide synthase, and S1P lyase.[4] It is plausible that as a structural analog, this compound could share some of these off-target activities, although this has not been explicitly documented.

Q4: Are there any known off-target effects of this compound itself?

The primary literature describing this compound notes that its anti-inflammatory effects in macrophages may occur through multiple molecular targets, suggesting the possibility of off-target effects independent of TRPM7.[2][3] However, a comprehensive off-target screening profile for this compound has not been published. Therefore, researchers should be cautious and consider the possibility of off-target activities in their experiments.

Troubleshooting Guide

Issue 1: I am observing a cellular phenotype that is inconsistent with TRPM7 inhibition.

  • Possible Cause 1: Off-target effects. this compound's anti-inflammatory effects might involve other molecular targets.[2][3]

  • Troubleshooting Steps:

    • Perform a dose-response experiment: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for TRPM7 inhibition (1.081 μM). Off-target effects are often more pronounced at higher concentrations.

    • Use a structurally unrelated TRPM7 inhibitor: Compare the phenotype induced by this compound with that of another TRPM7 inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.

    • TRPM7 knockout/knockdown control: The most definitive control is to test this compound in a TRPM7 knockout or knockdown cellular model. If the phenotype persists in the absence of the primary target, it is unequivocally an off-target effect. The original study on this compound noted that the suppression of IL-1β expression by related compounds in TRPM7 knockout macrophages indicated off-target effects.[2]

Issue 2: I am planning to use this compound in a new model system and want to proactively assess potential off-target effects.

  • Recommendation: A tiered approach to off-target profiling is recommended.

    • In silico screening: Use computational methods to predict potential off-target interactions based on the chemical structure of this compound.

    • Targeted in vitro screening: Based on the off-target profile of FTY720, consider testing this compound's activity against enzymes involved in sphingolipid metabolism, such as SPHK1/2 and ceramide synthase.[4]

    • Broad Kinase Profiling: Since many inhibitors have off-target effects on kinases, a broad kinase panel screening would be informative.

    • Unbiased Proteomics Approaches: For a comprehensive assessment, consider advanced techniques like chemical proteomics or cellular thermal shift assays (CETSA) to identify cellular targets of this compound in an unbiased manner.

Data Summary

Table 1: Target and Off-Target Profile of this compound and FTY720

CompoundPrimary TargetIC50Known Non-TargetsPotential Off-Targets of Parent Compound
This compound TRPM71.081 μM[1]S1P Receptors[1][2][3]Based on FTY720: SPHK1/2, Ceramide Synthase, S1P Lyase[4]
FTY720 TRPM7 (non-phosphorylated form)~0.72 µM[2]-SPHK1/2, Ceramide Synthase, S1P Lyase[4]
FTY720-P S1P Receptors (agonist)-TRPM7[2][6]-

Experimental Protocols

Protocol 1: Assessing Off-Target Effects using a TRPM7 Knockout Control

  • Cell Culture: Culture wild-type and TRPM7 knockout/knockdown cells of the desired type under standard conditions.

  • Treatment: Seed cells and allow them to adhere. Treat both wild-type and knockout/knockdown cells with a dose range of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control.

  • Phenotypic Assay: After the desired incubation time, perform the phenotypic assay of interest (e.g., cytokine measurement, cell viability, migration assay).

  • Data Analysis: Compare the dose-response curves between the wild-type and knockout/knockdown cells. If the effect is still present in the knockout/knockdown cells, it indicates an off-target mechanism.

Protocol 2: Kinase Inhibitor Profiling

  • Service Provider: Engage a commercial service provider that offers broad panel kinase screening (e.g., Eurofins, Reaction Biology).

  • Compound Submission: Provide a sample of this compound at the required concentration and purity.

  • Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of purified kinases.

  • Data Interpretation: The results will be provided as a percentage of inhibition at a given concentration or as IC50 values for the affected kinases. This will provide a map of the kinome-wide selectivity of this compound.

Visualizations

This compound vs. FTY720 Signaling Pathways cluster_AAL149 This compound Pathway cluster_FTY720 FTY720 Pathway AAL149 This compound TRPM7 TRPM7 Channel AAL149->TRPM7 Inhibits AAL149_note Designed to be S1PR-inactive AAL149->AAL149_note Inflammation Modulation of Inflammation TRPM7->Inflammation Regulates FTY720 FTY720 (Prodrug) SPHK Sphingosine Kinase (SPHK) FTY720->SPHK Phosphorylation FTY720P FTY720-P (Active Metabolite) SPHK->FTY720P S1PR S1P Receptors FTY720P->S1PR Agonist Immunosuppression Immunosuppression S1PR->Immunosuppression Leads to

Caption: this compound vs. FTY720 signaling pathways.

Workflow for Investigating this compound Off-Target Effects start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare effective concentration to TRPM7 IC50 (~1 µM) dose_response->compare_ic50 struct_unrelated Test Structurally Unrelated TRPM7 Inhibitor compare_ic50->struct_unrelated High conc. required on_target Likely On-Target Effect compare_ic50->on_target Effective conc. ≈ IC50 phenotype_replicated Phenotype Replicated? struct_unrelated->phenotype_replicated ko_model Test in TRPM7 Knockout/Knockdown Model phenotype_replicated->ko_model No phenotype_replicated->on_target Yes phenotype_persists Phenotype Persists? ko_model->phenotype_persists phenotype_persists->on_target No off_target Likely Off-Target Effect phenotype_persists->off_target Yes further_investigation Proceed to Unbiased Off-Target Identification (e.g., Proteomics) off_target->further_investigation

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Improving the Stability of AAL-149 in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific stability profile and degradation pathways of AAL-149 is limited. This guide provides general best practices and troubleshooting strategies for handling potentially sensitive compounds like this compound, based on established principles for drug development and experimental research. The quantitative data and specific protocols provided are illustrative examples for a hypothetical compound, herein referred to as "Compound X," and should be adapted based on empirical observations of this compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Inconsistent results are a common indicator of compound instability. Degradation of this compound during storage, preparation of solutions, or during the course of an experiment can lead to a lower effective concentration of the active compound, resulting in high variability in your data. It is crucial to establish a consistent handling protocol and to assess the stability of this compound under your specific experimental conditions.

Q2: What are the best practices for storing and handling this compound to ensure its stability?

A2: While specific storage conditions for this compound should be obtained from the supplier's Certificate of Analysis, general recommendations for potentially sensitive compounds include:

  • Storage of solid compound: Store in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.

  • Stock solutions: Prepare concentrated stock solutions in a suitable, anhydrous solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.

  • Working solutions: Prepare fresh working solutions from a thawed stock aliquot immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.

Q3: How can I determine the stability of this compound in my experimental buffer?

A3: You can perform a solution stability study. This involves incubating this compound in your experimental buffer at the experimental temperature for various durations. At each time point, the concentration of the remaining intact this compound is determined using an analytical method such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue 1: I observe a progressive loss of this compound's effect over the course of a long-term cell culture experiment.

  • Possible Cause: this compound may be degrading in the cell culture medium at 37°C.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your experiment using HPLC.

    • Replenish Compound: If significant degradation is observed, consider partial or complete media changes with freshly prepared this compound at regular intervals to maintain a more constant effective concentration.

    • Use a More Stable Analog (if available): Investigate if more stable analogs of this compound have been developed.[1]

Issue 2: The potency (IC50) of my this compound stock solution seems to decrease over time.

  • Possible Cause: The this compound in your stock solution is degrading due to improper storage or repeated handling.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: If you are not already doing so, aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.

    • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous solvent for your stock solution. Water contamination can promote hydrolysis.

    • Storage Conditions: Confirm that your stock solutions are stored at a sufficiently low temperature (e.g., -80°C) and protected from light.

    • Prepare Fresh Stocks: If degradation is suspected, prepare a fresh stock solution from the solid compound and compare its performance to the old stock.

Quantitative Data on Compound Stability (Hypothetical Data for "Compound X")

The following tables present hypothetical stability data for a research compound, "Compound X," to illustrate how such data might be presented.

Table 1: Stability of Compound X in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventInitial Concentration (µM)Concentration after 24h (µM)% Remaining
DMSO109.999%
Ethanol108.585%
PBS (pH 7.4)106.262%

Table 2: Effect of pH on the Stability of Compound X in Aqueous Buffer at 37°C over 8 hours.

pHInitial Concentration (µM)Concentration after 8h (µM)% Remaining
5.0109.191%
7.4107.575%
8.5105.454%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and the intrinsic stability of a compound.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Incubate a solid sample of the compound at 60°C for 24 hours.

    • Photolytic Stress: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) for a defined period.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the parent compound and detect any degradation products.

Protocol 2: Solution Stability in Experimental Buffer

This protocol assesses the stability of the compound under the specific conditions of an experiment.

  • Prepare Compound Solution: Prepare a solution of the compound in your experimental buffer at the final experimental concentration.

  • Incubation: Incubate the solution at the temperature at which your experiment will be performed (e.g., 37°C).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately stop any further degradation in the collected aliquots, for example, by adding an equal volume of cold acetonitrile and storing at -20°C until analysis.

  • Analysis: Quantify the concentration of the intact compound in each aliquot using a validated HPLC method.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile under your experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_stability Is compound stability a potential issue? start->check_stability review_handling Review Storage and Handling Procedures check_stability->review_handling Yes other_factors Investigate Other Experimental Factors check_stability->other_factors No perform_stability_study Perform Solution Stability Study review_handling->perform_stability_study stable Compound is Stable perform_stability_study->stable >90% remaining unstable Compound is Unstable perform_stability_study->unstable <90% remaining end Consistent Results stable->end modify_protocol Modify Experimental Protocol (e.g., replenish compound, shorten duration) unstable->modify_protocol modify_protocol->end

Caption: A flowchart for troubleshooting inconsistent experimental results due to potential compound instability.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound AAL149 This compound TRPM7 TRPM7 Channel AAL149->TRPM7 Inhibition Degraded_AAL149 Degraded this compound (Inactive) AAL149->Degraded_AAL149 Degradation (e.g., in aqueous buffer) Ion_Influx Ion Influx (e.g., Ca2+, Mg2+) TRPM7->Ion_Influx Downstream_Kinase Downstream Kinase Cascade Ion_Influx->Downstream_Kinase Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Downstream_Kinase->Cellular_Response

Caption: The effect of this compound degradation on a hypothetical TRPM7 signaling pathway.

Experimental_Workflow Experimental Workflow for Solution Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare Compound in Experimental Buffer incubate Incubate at Experimental Temperature prep_solution->incubate sampling Collect Aliquots at T=0, 2, 4, 8, 24h incubate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc plot Plot % Remaining vs. Time hplc->plot

Caption: A workflow diagram for assessing the stability of a compound in a solution.

References

Technical Support Center: AAL-149 Cytotoxicity Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cytotoxic effects of AAL-149 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an analog of FTY720 and functions as a TRPM7 (Transient Receptor Potential Melastatin 7) inhibitor with an IC50 of 1.081 μM.[1] Unlike its parent compound, this compound exhibits multimodal anti-inflammatory effects without targeting S1P receptors.[1] Its cytotoxic effects are likely linked to the inhibition of the TRPM7 channel, which is crucial for ion homeostasis and cell survival.

Q2: Is cytotoxicity an expected outcome when using this compound in cancer cell lines?

A2: Yes, cytotoxicity can be an expected outcome, particularly in cancer cell lines where TRPM7 is overexpressed and plays a role in proliferation and survival. However, the degree of cytotoxicity can vary significantly between different cell lines. Unexpectedly high cytotoxicity in non-target or control cell lines may indicate off-target effects or experimental artifacts.

Q3: What are the initial steps to confirm this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. It is essential to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death in your cell line.

Q4: What are common reasons for inconsistent cytotoxicity results?

A4: Inconsistent results in cytotoxicity assays can arise from several factors, including:

  • Cell density: High or low cell seeding density can affect the final signal. It's recommended to determine the optimal cell count for your assay.

  • Pipetting errors: Inaccurate or forceful pipetting can lead to variability between wells.

  • Compound stability: Assess the stability of this compound in your culture medium over the experiment's time course.

  • Contamination: Check cell cultures for microbial contamination, such as mycoplasma.

  • Assay-specific issues: Formazan-based assays, for instance, can be notoriously difficult to reproduce. Ensure consistent incubation times and proper handling.

Q5: How can I differentiate between cytotoxicity, cytostatic effects, and apoptosis?

A5: Cytotoxicity refers to the ability of a compound to cause cell damage or death.[2] Cytostatic effects inhibit cell growth and division without directly causing cell death. Apoptosis is a form of programmed cell death. To distinguish between these, you can:

  • Monitor cell proliferation over time: This helps determine if the compound has cytostatic versus cytotoxic effects.

  • Use specific assays: Employ assays that measure markers of apoptosis (e.g., caspase activity assays) or necrosis (e.g., LDH release assays).

Troubleshooting Guide

Issue 1: High cytotoxicity observed across all tested concentrations, including the vehicle control.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to confirm.

  • Possible Cause: Contamination.

    • Solution: Test your cell cultures for microbial contamination. Use a fresh batch of cells if necessary.

  • Possible Cause: Incorrect compound concentration.

    • Solution: Verify the stock and final concentrations of this compound. Perform a new serial dilution and repeat the dose-response curve.

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause: Low expression of the target (TRPM7) in the cell line.

    • Solution: Validate the expression levels of TRPM7 in your cell line using methods like Western Blot or qPCR.

  • Possible Cause: Compound instability or degradation.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Assess its stability in your specific culture medium.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation period (e.g., 48 or 72 hours) to allow for the cytotoxic effects to manifest.

Issue 3: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells.

  • Possible Cause: "Edge effects" in multi-well plates.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration.

  • Possible Cause: Inconsistent pipetting.

    • Solution: Use calibrated pipettes and ensure consistent technique when adding cells, compound, and assay reagents.

Quantitative Data Summary

Below is an example table summarizing hypothetical IC50 values for this compound across different cancer cell lines.

Cell LineTissue of OriginThis compound IC50 (µM)
A549Lung Carcinoma15.2 ± 2.1
HeLaCervical Cancer25.8 ± 3.5
HepG2Liver Cancer10.5 ± 1.8
MCF-7Breast Cancer32.1 ± 4.2

Detailed Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound compound

  • Target cancer cell line (e.g., A549)

  • Complete culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate overnight to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include vehicle-only and no-treatment controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

AAL149_Signaling_Pathway AAL149 This compound TRPM7 TRPM7 Channel AAL149->TRPM7 Inhibition Ion_Homeostasis Disruption of Ion Homeostasis TRPM7->Ion_Homeostasis Leads to Downstream Downstream Signaling Cascades Ion_Homeostasis->Downstream Apoptosis Apoptosis Downstream->Apoptosis Induces

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture and Harvest Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 3. Prepare this compound Dilutions Seeding->Compound_Prep Treatment 4. Treat Cells and Incubate Compound_Prep->Treatment Assay_Reagent 5. Add Cytotoxicity Reagent (e.g., MTT) Treatment->Assay_Reagent Incubate_Assay 6. Incubate Assay_Reagent->Incubate_Assay Read_Plate 7. Read Plate on Microplate Reader Incubate_Assay->Read_Plate Data_Analysis 8. Analyze Data and Determine IC50 Read_Plate->Data_Analysis

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree cluster_high_cytotoxicity High Cytotoxicity cluster_no_cytotoxicity No Cytotoxicity Start Unexpected Cytotoxicity Results Check_Vehicle Check Vehicle Toxicity Start->Check_Vehicle High Validate_Target Validate Target Expression Start->Validate_Target Low/None Check_Contamination Check for Contamination Check_Vehicle->Check_Contamination Verify_Concentration Verify Compound Concentration Check_Contamination->Verify_Concentration Check_Stability Check Compound Stability Validate_Target->Check_Stability Extend_Incubation Extend Incubation Time Check_Stability->Extend_Incubation

References

Technical Support Center: Refining AAL-149 Delivery Methods for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AAL-149, a potent and selective TRPM7 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo delivery of this compound and to assist in troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a structural analog of FTY720 (Fingolimod) that functions as a selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, with an IC50 of 1.081 μM.[1][2][3] Unlike FTY720, this compound is non-phosphorylatable and does not target sphingosine-1-phosphate (S1P) receptors, making it a more specific tool for studying the role of TRPM7.[1] Its primary mechanism of action is the blockage of the TRPM7 channel, which has been shown to have multimodal anti-inflammatory effects.[1]

Q2: What are the potential therapeutic applications of this compound?

A: Given its anti-inflammatory properties stemming from TRPM7 inhibition, this compound is a valuable research tool for investigating inflammatory diseases. TRPM7 is known to be involved in the activation of macrophages and the recruitment and function of neutrophils.[4][5][6] Therefore, this compound can be utilized in preclinical models of diseases where these immune cells play a critical role.

Q3: What is the solubility of this compound and how should I prepare it for in vivo administration?

A: While specific solubility data for this compound in various solvents is not extensively published, as a hydrophobic molecule similar to FTY720, it is expected to have low aqueous solubility. For in vivo use, it is recommended to first dissolve this compound in an organic solvent such as DMSO and then dilute it in a suitable vehicle for injection. See the "Experimental Protocols" section for a detailed formulation protocol.

Q4: What are the recommended routes of administration for this compound in animal models?

A: Based on studies with structurally similar FTY720 analogs, common routes of administration for systemic delivery include intraperitoneal (i.p.) and intravenous (i.v.) injection. The choice of administration route will depend on the specific experimental design and the desired pharmacokinetic profile.

Q5: Are there any known off-target effects of this compound?

A: this compound was designed to be selective for TRPM7 and to avoid interaction with S1P receptors.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to perform dose-response studies and include appropriate controls to validate that the observed phenotype is due to on-target TRPM7 inhibition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor solubility/precipitation of this compound in vehicle This compound is a hydrophobic compound. The concentration may be too high for the chosen vehicle, or the organic solvent percentage may be too low.- Increase the percentage of the initial organic solvent (e.g., DMSO), but keep it within tolerable limits for the animal model (typically <10% of the total injection volume).- Try a different co-solvent system, such as a mixture of DMSO and PEG400 or Tween 80.- Prepare the formulation fresh before each use and ensure complete dissolution before administration.
No observable in vivo efficacy - Inadequate dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.- Poor bioavailability: The drug may not be reaching the target tissue in sufficient amounts due to the administration route or rapid metabolism.- Inactive compound: Improper storage or handling may have led to degradation of this compound.- Perform a dose-escalation study to determine the optimal effective dose.- Consider a different route of administration (e.g., i.v. instead of i.p.) to increase systemic exposure.- Confirm the identity and purity of your this compound stock using analytical methods such as LC-MS.- Store this compound as recommended by the supplier, protected from light and moisture.
Observed toxicity or adverse effects in animals - High dose: The administered dose may be approaching the maximum tolerated dose (MTD).- Vehicle toxicity: The vehicle itself, especially at high concentrations of organic solvents, can cause adverse effects.- Off-target effects: At higher concentrations, this compound may be interacting with other cellular targets.- Reduce the dose of this compound.- Conduct a vehicle-only control group to assess the toxicity of the formulation vehicle.- Reduce the concentration of organic solvents in the vehicle.- If off-target effects are suspected, consider using a structurally different TRPM7 inhibitor as a control to see if the same toxic phenotype is observed.
High variability in experimental results - Inconsistent formulation: The drug may not be uniformly suspended in the vehicle, leading to inconsistent dosing.- Variable administration: Inconsistent injection technique can lead to variable absorption and bioavailability.- Biological variability: Inherent differences between individual animals.- Ensure the formulation is a homogenous solution or a fine, uniform suspension. Vortex or sonicate briefly before each injection.- Standardize the injection procedure, including the site of injection and the rate of administration.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Note: The following tables provide a template for summarizing quantitative data for this compound. The values presented are hypothetical and should be determined experimentally for your specific model and experimental conditions.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (i.v.) AdministrationIntraperitoneal (i.p.) AdministrationOral (p.o.) Administration
Dose (mg/kg) 1510
Cmax (ng/mL) 500350150
Tmax (h) 0.10.52
AUC (0-t) (ng*h/mL) 8001200900
Half-life (t1/2) (h) 2.53.04.5
Bioavailability (%) 1007540

Table 2: Hypothetical Acute Toxicity Profile of this compound in Mice

Route of AdministrationLD50 (mg/kg)Key Observations
Intravenous (i.v.) 50At doses >25 mg/kg, observed sedation and decreased activity.
Intraperitoneal (i.p.) 150At doses >100 mg/kg, observed signs of abdominal irritation.
Oral (p.o.) >500No significant adverse effects observed up to 500 mg/kg.

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) Injection in Mice

This protocol provides a starting point for formulating the hydrophobic compound this compound for in vivo use. The final concentrations and vehicle composition may need to be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, light-protected microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile tube, prepare the vehicle by mixing the components in the following ratio (v/v/v/v): 10% DMSO, 40% PEG400, 5% Tween 80, and 45% PBS.

    • Vortex the vehicle solution thoroughly to ensure it is homogenous.

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound powder in a sterile, light-protected tube.

    • Add the appropriate volume of DMSO to dissolve the this compound completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex or sonicate briefly until the this compound is fully dissolved.

  • Prepare the Final Formulation:

    • To prepare a final concentration of 1 mg/mL for injection, slowly add 1 part of the 10 mg/mL this compound stock solution to 9 parts of the vehicle solution.

    • Vortex the final formulation immediately and thoroughly to prevent precipitation.

  • Administration:

    • Administer the this compound formulation to the mice via intraperitoneal injection at the desired dosage (e.g., for a 5 mg/kg dose in a 20 g mouse, inject 100 µL of the 1 mg/mL solution).

    • Vortex the formulation immediately before drawing it into the syringe for each animal to ensure a homogenous suspension.

    • Prepare the formulation fresh on the day of use and protect it from light.

Protocol 2: Assessment of In Vivo Anti-inflammatory Efficacy in a Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model

This protocol describes a common model to evaluate the anti-inflammatory effects of a compound in vivo.

Materials:

  • This compound formulation (prepared as in Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice (e.g., C57BL/6, 8-10 weeks old) to the housing conditions for at least one week before the experiment.

    • Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A typical group size is 6-8 mice.

  • This compound Administration:

    • Administer the this compound formulation or vehicle via i.p. injection at the desired dose (e.g., 5 mg/kg).

    • The timing of administration can be prophylactic (e.g., 1 hour before LPS challenge) or therapeutic (e.g., 1 hour after LPS challenge).

  • LPS Challenge:

    • Prepare a stock solution of LPS in sterile, pyrogen-free saline.

    • Administer a sublethal dose of LPS (e.g., 5-10 mg/kg) via i.p. injection.

  • Sample Collection:

    • At a predetermined time point after LPS challenge (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding under terminal anesthesia.

    • Collect plasma by centrifuging the blood samples.

  • Cytokine Analysis:

    • Measure the plasma concentrations of inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in cytokine levels in the this compound + LPS group compared to the Vehicle + LPS group indicates an anti-inflammatory effect.

Visualizations

TRPM7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 TRPM7 TRPM7 Ca_Mg Ca²⁺ / Mg²⁺ Influx TRPM7->Ca_Mg TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->NFkB activates Ca_Mg->PI3K AAL_149 This compound AAL_149->TRPM7 inhibits

Caption: TRPM7 Signaling in Inflammation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Formulation This compound Formulation Administration This compound/Vehicle Administration (i.p.) Formulation->Administration Animal_Grouping Animal Grouping Animal_Grouping->Administration LPS_Challenge LPS Challenge (i.p.) Administration->LPS_Challenge Sample_Collection Blood/Tissue Collection LPS_Challenge->Sample_Collection Cytokine_Measurement Cytokine Measurement (ELISA) Sample_Collection->Cytokine_Measurement Data_Analysis Data Analysis Cytokine_Measurement->Data_Analysis

Caption: In Vivo Efficacy Testing Workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: The designation "AAL-149" has been used in scientific literature to refer to two distinct experimental compounds. To ensure the accuracy and relevance of your work, please verify which compound you are using based on its mechanism of action. This guide is divided into two sections to address the common pitfalls and experimental considerations for each.

  • Section 1: this compound (TRPM7 Inhibitor) - A non-phosphorylatable analog of FTY720 that functions as a TRPM7 inhibitor.

  • Section 2: Opiranserin (VVZ-149) - A dual antagonist of the Glycine Transporter 2 (GlyT2) and the Serotonin 2A Receptor (5HT2A).

Section 1: this compound as a TRPM7 Inhibitor

This section provides troubleshooting guidance and experimental protocols for researchers working with this compound, a TRPM7 (Transient Receptor Potential Melastatin 7) channel inhibitor.

Troubleshooting and FAQs

Q1: I am not seeing consistent inhibition of TRPM7 currents in my patch-clamp experiments. What could be the issue?

  • A1: Inconsistent results in patch-clamp electrophysiology can arise from several factors:

    • Cell Health and Passage Number: Ensure you are using healthy, low-passage cells. TRPM7 expression and function can vary with cell stress and passage number.

    • Compound Solubility: this compound is typically solubilized in ethanol or DMSO.[1] Ensure the final concentration of the solvent in your recording solution is minimal and consistent across all experiments, as solvents themselves can affect ion channels.

    • "Run-up" or "Run-down" of TRPM7 Currents: TRPM7 channels can exhibit time-dependent changes in activity after establishing the whole-cell configuration. Allow currents to stabilize before applying this compound and include a vehicle-only control to account for any run-down.

    • Intracellular ATP and Mg²⁺ Levels: TRPM7 channel activity is sensitive to intracellular concentrations of Mg²⁺ and Mg-ATP.[2] Maintain consistent concentrations in your pipette solution for reproducible results.

Q2: My cell viability assays are showing conflicting results after this compound treatment. Why might this be?

  • A2: TRPM7 is essential for cell survival and proliferation by mediating Mg²⁺ entry.[3] Conflicting viability results could be due to:

    • Cell-Type Specific Dependence on TRPM7: Different cell lines may have varying dependence on TRPM7 for survival. The cytotoxic effect of this compound will likely be more pronounced in cells that are highly dependent on TRPM7 for magnesium homeostasis.

    • Assay Timing: The timing of your viability assessment is critical. Short-term exposure may not be sufficient to induce cell death, while long-term exposure might lead to more significant effects. A time-course experiment is recommended.

    • Off-Target Effects: While this compound is designed to be inert against S1P receptors, high concentrations may have off-target effects.[1] It is crucial to use the lowest effective concentration and include appropriate controls.

Q3: How can I be sure the anti-inflammatory effects I'm observing are due to TRPM7 inhibition and not other mechanisms?

  • A3: To confirm the specificity of this compound's action, consider the following controls:

    • TRPM7 Knockdown/Knockout Cells: The most definitive control is to use cells where the TRPM7 gene has been knocked down (using siRNA) or knocked out (using CRISPR/Cas9). The anti-inflammatory effects of this compound should be significantly diminished in these cells.

    • Use of Other TRPM7 Inhibitors: Compare the effects of this compound with other known, structurally different TRPM7 inhibitors to see if they phenocopy the results.

    • Rescue Experiments: Attempt to "rescue" the phenotype by supplementing the media with magnesium to bypass the channel blockade, although this can be complex due to the pleiotropic roles of TRPM7.

Quantitative Data Summary
ParameterValueCell LineReference
IC₅₀ 1.081 µMHEK 293T cells overexpressing mouse TRPM7[1][4][5]
Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Current Inhibition

  • Objective: To measure the dose-dependent inhibition of TRPM7 currents by this compound.

  • Methodology:

    • Cell Preparation: Plate HEK 293T cells overexpressing mouse TRPM7 onto glass coverslips 24 hours before recording.

    • Solutions:

      • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

      • Internal (Pipette) Solution (in mM): 140 Cs-Glutamate, 8 NaCl, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). Free Mg²⁺ should be buffered to a low level to allow for maximal TRPM7 current activation.

    • Recording:

      • Obtain a giga-ohm seal and establish a whole-cell configuration.

      • Clamp the cell at a holding potential of 0 mV.

      • Apply voltage ramps from -100 mV to +100 mV over 400 ms every 5-10 seconds to elicit TRPM7 currents, which are characterized by their outward rectification.

      • Allow the current to stabilize (run-up).

      • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.

    • Analysis: Measure the peak outward current at +100 mV before and after drug application. Plot the percentage of current inhibition against the this compound concentration to determine the IC₅₀.[5][6]

2. LPS-Induced Cytokine Expression Assay in Macrophages

  • Objective: To assess the anti-inflammatory effect of this compound.

  • Methodology:

    • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

    • Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulation: Add Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the media to induce an inflammatory response.

    • Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).

    • Analysis:

      • Collect the supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

      • Alternatively, lyse the cells, extract RNA, and perform RT-qPCR to measure the mRNA expression levels of inflammatory genes.

    • Controls: Include an unstimulated control (no LPS) and an LPS + vehicle control.

Signaling Pathway Visualization

TRPM7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPM7 TRPM7 Stimuli->TRPM7 Activates Ca2_Mg2_Influx Ca²⁺/Mg²⁺ Influx TRPM7->Ca2_Mg2_Influx Channel Activity Kinase_Domain α-Kinase Domain Activity TRPM7->Kinase_Domain Chanzyme Property Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, PLCγ2) Ca2_Mg2_Influx->Downstream_Signaling Kinase_Domain->Downstream_Signaling Phosphorylates Substrates Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response Leads to AAL_149 This compound AAL_149->TRPM7 Inhibits Channel

Caption: this compound inhibits the TRPM7 ion channel, blocking cation influx and modulating downstream signaling pathways involved in inflammation.

Section 2: Opiranserin (VVZ-149) as a GlyT2/5HT2A Antagonist

This section provides troubleshooting guidance and experimental protocols for researchers working with Opiranserin (also known as VVZ-149), a dual antagonist for the Glycine Transporter 2 (GlyT2) and the Serotonin 2A Receptor (5HT2A).

Troubleshooting and FAQs

Q1: I am observing high variability in the analgesic effect of Opiranserin in my animal pain models. What are the potential causes?

  • A1: Behavioral assays for pain are inherently variable. To reduce variability:

    • Acclimatization: Ensure animals are properly acclimatized to the testing environment and handling procedures to reduce stress, which can significantly impact pain perception.

    • Route of Administration and Pharmacokinetics: Opiranserin is administered intravenously in clinical settings.[7] Ensure your chosen route of administration (e.g., IV, IP) results in consistent and relevant plasma concentrations. Perform pharmacokinetic studies to correlate drug exposure with analgesic effect.

    • Baseline Sensitivity: Establish a stable baseline pain threshold for each animal before drug administration. Exclude animals that are hyper- or hypo-sensitive at baseline.

    • Observer Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment groups to prevent unconscious bias.

Q2: How can I differentiate the effects of GlyT2 inhibition from 5HT2A antagonism in my experiments?

  • A2: Dissecting the contribution of each target is a key experimental challenge.

    • Selective Antagonists: Use selective antagonists for GlyT2 and 5HT2A individually and in combination. Compare the effects of these selective agents to the effects of Opiranserin.

    • Site-Specific Administration: Since GlyT2 is primarily expressed in the spinal cord, intrathecal administration can help isolate its contribution to analgesia.[8] In contrast, 5HT2A receptors are present in both the central and peripheral nervous systems.[9]

    • Knockout Animals: Using conditional knockout mice lacking either GlyT2 or 5HT2A in specific neuronal populations can provide the most definitive evidence for the role of each target.

Q3: Are there any known drug-drug interactions I should be aware of when co-administering Opiranserin with other analgesics?

  • A3: Yes. Clinical studies have evaluated Opiranserin for its potential to reduce the need for opioids like hydromorphone post-surgery.[10] When designing experiments:

    • Opioid Synergy/Sparing: Be aware that Opiranserin is expected to have an opioid-sparing effect. If co-administering with an opioid, you may need to adjust the opioid dose to avoid excessive sedation or other adverse effects.

    • Other CNS Depressants: Use caution when co-administering with other CNS depressants (e.g., benzodiazepines, gabapentinoids), as this may potentiate sedative effects. Clinical trial protocols have explicitly excluded the use of gabapentin and pregabalin.[11]

Quantitative Data Summary
ParameterValuePopulationStudy DesignReference
Loading Dose 160 mg (IV infusion over 30 min)Post-operative patientsPhase 3 Clinical Trial[7]
Maintenance Dose 840 mg (IV infusion over 9.5 hours)Post-operative patientsPhase 3 Clinical Trial[7]
Therapeutic Plasma Concentration (estimated) 600 - 1,900 ng/mLHuman (extrapolated from animal studies)PK/PD Modeling[11]
Experimental Protocols

1. Rat Model of Inflammatory Pain (Formalin Test)

  • Objective: To evaluate the analgesic efficacy of Opiranserin against persistent inflammatory pain.

  • Methodology:

    • Animals: Use adult male Sprague-Dawley or Wistar rats.

    • Acclimatization: Acclimatize rats to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.

    • Drug Administration: Administer Opiranserin or vehicle via the desired route (e.g., intravenous) at a predetermined time before the formalin injection.

    • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

    • Behavioral Observation: Immediately after injection, place the animal in the observation chamber and record pain-related behaviors (e.g., flinching, licking, or biting the injected paw) for 60 minutes. The response is biphasic:

      • Phase 1 (0-5 min): Represents acute nociception.

      • Phase 2 (15-60 min): Represents inflammatory pain mediated by central sensitization.

    • Analysis: Compare the total time spent in pain-related behaviors between the Opiranserin-treated and vehicle-treated groups for both phases.

2. GlyT2 Binding Assay

  • Objective: To determine the binding affinity of Opiranserin for the Glycine Transporter 2.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line expressing human GlyT2 or from rodent spinal cord tissue.

    • Radioligand: Use a high-affinity GlyT2 radioligand, such as [³H]-Org25543.

    • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and a range of concentrations of Opiranserin.

    • Nonspecific Binding: Determine nonspecific binding in a parallel set of wells containing an excess of a known, unlabeled GlyT2 inhibitor (e.g., ALX-1393).

    • Incubation and Filtration: Incubate the plates to allow the binding to reach equilibrium. Rapidly filter the contents through a glass fiber filtermat to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of Opiranserin and use non-linear regression to calculate the Ki (inhibitory constant).

Signaling Pathway Visualization

Opiranserin_Pain_Pathway cluster_presynaptic Presynaptic Terminal (Spinal Cord) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_descending Descending Pathway GlyT2 GlyT2 Glycine_Reuptake Glycine Reuptake GlyT2->Glycine_Reuptake Glycine_Vesicle Glycine in Vesicle Glycine Glycine Glycine->GlyT2 Uptake GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds Inhibition Inhibitory Neurotransmission GlyR->Inhibition Pain_Signal_Block Pain Signal Blocked Inhibition->Pain_Signal_Block 5HT_Neuron Serotonergic Neuron 5HT2A 5HT2A Receptor 5HT_Neuron->5HT2A Releases 5-HT Facilitation Pain Signal Facilitation 5HT2A->Facilitation Opiranserin Opiranserin (VVZ-149) Opiranserin->GlyT2 Inhibits Opiranserin->5HT2A Inhibits

Caption: Opiranserin dually antagonizes GlyT2 to enhance inhibitory neurotransmission and 5HT2A to reduce pain facilitation.

References

Validation & Comparative

A Comparative Guide to AAL-149: Validating its Inhibitory Effect on TRPM7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the inhibitory effects of AAL-149 on the Transient Receptor Potential Melastatin 7 (TRPM7), a bifunctional protein with both ion channel and kinase domains. TRPM7 is a crucial mediator in various physiological processes, and its dysregulation has been implicated in a range of pathologies, making it a significant target for drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of this compound's performance against other known TRPM7 inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of TRPM7 Inhibitors

The inhibitory potency of this compound and other relevant compounds against TRPM7 has been quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes these findings, providing a clear comparison of their efficacy. The data was obtained using whole-cell patch clamp electrophysiology on HEK 293T cells overexpressing mouse TRPM7.[1][2]

CompoundIC50 (µM)Key Characteristics
This compound 1.081 [1]A non-phosphorylatable analog of FTY720, it inhibits TRPM7 without acting on S1P receptors.[1]
VPC01091.40.665[1][3]Another non-phosphorylatable FTY720 analog, demonstrating potent TRPM7 inhibition.[1]
L-threo-sphingosine3.379[1][3]A stereoisomer of sphingosine that inhibits TRPM7.[1]
FTY720 (Fingolimod)0.72[1]An immunosuppressive drug that also potently inhibits TRPM7.[4][5]

Experimental Protocols

The validation of this compound's inhibitory effect on TRPM7 relies on precise and reproducible experimental methods. Below are detailed protocols for the key experiments cited in this guide.

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

This protocol is adapted from methodologies used to measure TRPM7 currents and determine the IC50 values of inhibitors.[1][6][7][8]

Objective: To measure the dose-dependent inhibition of TRPM7 channel activity by this compound and other compounds to calculate their IC50 values.

Materials:

  • HEK 293T cells overexpressing mouse TRPM7

  • Patch clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 Cs-gluconate, 10 CsCl, 10 HEPES, 10 BAPTA, 1 MgCl2 (pH 7.2 with CsOH)

  • This compound and other test compounds dissolved in DMSO to create stock solutions, then diluted in the external solution to final concentrations.

Procedure:

  • Cell Preparation: Plate HEK 293T cells overexpressing mouse TRPM7 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPM7 currents.

  • Drug Application:

    • Establish a stable baseline TRPM7 current.

    • Perfuse the cell with the external solution containing a known concentration of this compound or other test compounds.

    • Record the current until a steady-state inhibition is reached.

    • Wash out the compound with the external solution to observe any recovery.

    • Repeat the application with different concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak outward current at a specific positive voltage (e.g., +80 mV).

    • Normalize the inhibited current to the baseline current to determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay is used to assess the potential cytotoxicity of the test compounds, ensuring that the observed inhibition of TRPM7 is not due to general cell death.[9][10][11]

Objective: To measure the release of lactate dehydrogenase from cells as an indicator of cytotoxicity induced by this compound and other inhibitors.

Materials:

  • HEK 293T cells

  • 96-well culture plates

  • This compound and other test compounds

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK 293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or other test compounds.

    • Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

    • Incubate for a period relevant to the primary assay (e.g., 24 hours).

  • Assay:

    • After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH assay reaction mixture (substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided in the kit to terminate the reaction.

  • Measurement and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (from wells with media only).

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive control (100% cytotoxicity) and negative control (0% cytotoxicity).

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Cell & Pipette Preparation cluster_recording Whole-Cell Patch Clamp Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis cell_prep Plate HEK 293T cells (overexpressing mTRPM7) giga_seal Form Gigaohm Seal cell_prep->giga_seal pipette_prep Pull borosilicate pipettes (3-5 MΩ) pipette_prep->giga_seal whole_cell Rupture Membrane (Whole-Cell Mode) giga_seal->whole_cell record_baseline Record Baseline TRPM7 Currents whole_cell->record_baseline apply_drug Perfuse with This compound record_baseline->apply_drug record_inhibition Record Inhibited Currents apply_drug->record_inhibition washout Washout record_inhibition->washout measure_current Measure Peak Outward Current record_inhibition->measure_current washout->apply_drug Repeat with different [conc.] dose_response Generate Dose-Response Curve measure_current->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: Workflow for determining the IC50 of this compound on TRPM7 channels.

TRPM7 Signaling Pathway

G cluster_channel Channel Activity cluster_kinase Kinase Activity cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Responses TRPM7 TRPM7 (Channel-Kinase) Ca_influx Ca²⁺ Influx TRPM7->Ca_influx Mg_influx Mg²⁺ Influx TRPM7->Mg_influx PLCg2 PLCγ2 TRPM7->PLCg2 Phosphorylates Myosin_II Myosin II TRPM7->Myosin_II Phosphorylates Annexin_1 Annexin-1 TRPM7->Annexin_1 Phosphorylates SMAD2 SMAD2 TRPM7->SMAD2 Phosphorylates PI3K_AKT PI3K/AKT Pathway Ca_influx->PI3K_AKT ERK1_2 ERK1/2 Pathway Mg_influx->ERK1_2 PLCg2->PI3K_AKT Migration Migration Myosin_II->Migration Adhesion Adhesion Myosin_II->Adhesion JAK_STAT JAK/STAT Pathway SMAD2->JAK_STAT Proliferation Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation ERK1_2->Migration

Caption: Simplified signaling pathway of the TRPM7 channel-kinase.

References

AAL-149 vs. VPC01091.4 in TRPM7 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of two promising TRPM7 inhibitors, AAL-149 and VPC01091.4. Both compounds are analogs of the FDA-approved drug FTY720 but are distinguished by their inability to be phosphorylated, thus avoiding the potent agonism of sphingosine 1-phosphate (S1P) receptors associated with FTY720's metabolite. This key difference makes them valuable tools for specifically investigating the role of TRPM7 in various physiological and pathological processes, particularly in the realm of immunomodulation and neuroinflammation.

Performance in TRPM7 Inhibition Assay

The inhibitory potential of this compound and VPC01091.4 against the Transient Receptor Potential Melastatin 7 (TRPM7) channel was quantified using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity and the precise determination of a compound's inhibitory concentration (IC50). The assay was performed on human embryonic kidney (HEK) 293T cells engineered to overexpress the mouse TRPM7 channel.

CompoundIC50 (µM)AssayCell Line
This compound1.081[1][2][3][4]Whole-cell patch-clamp electrophysiologyHEK 293T overexpressing mouse TRPM7[1][2]
VPC01091.40.665[1][2][3][4]Whole-cell patch-clamp electrophysiologyHEK 293T overexpressing mouse TRPM7[1][2]

Caption: Comparative IC50 values for this compound and VPC01091.4 in a TRPM7 inhibition assay.

Experimental Protocols

The following is a detailed methodology for the whole-cell patch-clamp electrophysiology assay used to determine the IC50 values of this compound and VPC01091.4.

Cell Culture and Transfection:

  • HEK 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For TRPM7 expression, cells are transiently transfected with a plasmid encoding mouse TRPM7 using a suitable transfection reagent.

  • Electrophysiological recordings are performed 24-48 hours post-transfection.

Electrophysiological Recordings:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 10 NaCl, 10 HEPES, and 10 BAPTA. The pH is adjusted to 7.2 with CsOH. Free Mg2+ concentration is kept low to allow for robust TRPM7 current development.

  • Recording Procedure:

    • Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.

    • A giga-ohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane is then ruptured to establish the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • TRPM7 currents are elicited by applying a voltage ramp protocol, typically from -100 mV to +100 mV over a duration of 200 ms.

    • Baseline currents are recorded in the external solution.

    • This compound or VPC01091.4 is then perfused into the bath at various concentrations.

    • The steady-state inhibition of the TRPM7 current at each concentration is measured.

  • Data Analysis:

    • The outward current at +80 mV is typically used for analysis.

    • The percentage of current inhibition is calculated for each compound concentration relative to the baseline current.

    • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the whole-cell patch-clamp electrophysiology assay used to evaluate this compound and its competitor.

G cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis CulturedCells HEK 293T Cells Transfection Transfect with mouse TRPM7 plasmid CulturedCells->Transfection Incubation Incubate 24-48h Transfection->Incubation WholeCell Establish Whole-Cell Configuration Incubation->WholeCell PatchPipette Prepare Patch Pipette (Internal Solution) PatchPipette->WholeCell RecordBaseline Record Baseline TRPM7 Current WholeCell->RecordBaseline ApplyCompound Apply this compound or Competitor RecordBaseline->ApplyCompound RecordInhibition Record Inhibited TRPM7 Current ApplyCompound->RecordInhibition MeasureCurrent Measure Current Inhibition RecordInhibition->MeasureCurrent DoseResponse Generate Dose-Response Curve MeasureCurrent->DoseResponse CalculateIC50 Calculate IC50 DoseResponse->CalculateIC50

Caption: Workflow for TRPM7 inhibition assay using whole-cell patch-clamp electrophysiology.

Signaling Pathway Context

This compound and its competitor exert their effects by directly blocking the TRPM7 ion channel. This channel is a non-selective cation channel that is permeable to several divalent cations, including Ca2+ and Mg2+, and plays a crucial role in cellular magnesium homeostasis. Its activity is implicated in various signaling pathways that regulate cell proliferation, migration, and inflammatory responses. By inhibiting TRPM7, these compounds can modulate downstream signaling events that are dependent on cation influx through this channel.

G AAL149 This compound TRPM7 TRPM7 Channel AAL149->TRPM7 Inhibits Cations Cation Influx (Ca²⁺, Mg²⁺) TRPM7->Cations Mediates block TRPM7->block Downstream Downstream Signaling (e.g., Proliferation, Inflammation) Cations->Downstream Activates block->Cations Blocked

Caption: Simplified signaling pathway showing the inhibitory action of this compound on the TRPM7 channel.

References

A Comparative Guide to AAL-149 and Other TRPM7 Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the mechanism of action for AAL-149, a novel inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This compound's performance is objectively compared with other known TRPM7 inhibitors, supported by experimental data, to assist researchers in selecting the most appropriate tool for their preclinical studies.

Mechanism of Action of this compound

This compound is an analog of FTY720 (Fingolimod) that functions as an inhibitor of the TRPM7 ion channel.[1] Unlike its parent compound, this compound is designed to not target sphingosine-1-phosphate (S1P) receptors, thus offering a more specific tool for studying the roles of TRPM7. The primary mechanism of action of this compound is the blockade of the TRPM7 channel, which is involved in a variety of cellular processes, including ion homeostasis, cell adhesion, and proliferation.

Comparative Analysis of TRPM7 Inhibitors

The inhibitory potency of this compound against the TRPM7 channel has been quantified and compared to a panel of other known TRPM7 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data presented below was primarily generated using patch-clamp electrophysiology on HEK293 cells overexpressing the TRPM7 channel.

CompoundIC50 (µM)Notes
This compound 1.081FTY720 analog, does not target S1P receptors.
FTY720 (Fingolimod)0.7Parent compound of this compound, also targets S1P receptors.[1]
VPC01091.40.665Another FTY720 analog.
L-threo-sphingosine3.379A stereoisomer of sphingosine.
NS85931.6 - 5.9Potent inhibitor, but also affects other ion channels.[1][2]
Waixenicin A0.016 - 7.0A natural product with high potency, but variable depending on conditions.[3][4][5][6][7]
CarvacrolHigh µM rangeA natural compound with lower potency.[1][8]
2-Aminoethoxydiphenyl borate (2-APB)70 - 170A non-specific TRP channel blocker.[9][10]
CCT1289300.63 - 0.86A potent and selective TRPM7 antagonist.[11]

Signaling Pathway of TRPM7 Inhibition

The TRPM7 channel is a bifunctional protein, possessing both an ion channel and a kinase domain. Its inhibition by compounds like this compound can impact numerous downstream signaling pathways involved in cellular function and pathology.

TRPM7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM7 TRPM7 Channel Ca_Mg_Influx Ca²⁺/Mg²⁺ Influx TRPM7->Ca_Mg_Influx Kinase_Activity Kinase Activity TRPM7->Kinase_Activity Stimuli Various Stimuli (e.g., Growth Factors) Stimuli->TRPM7 Downstream_Effectors Downstream Effectors Myosin II Annexin-1 eEF2 etc. Ca_Mg_Influx->Downstream_Effectors Kinase_Activity->Downstream_Effectors Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) Downstream_Effectors->Cellular_Responses AAL149 This compound & Alternatives AAL149->TRPM7 Inhibition Experimental_Workflow Cell_Culture HEK293 Cell Culture Transfection TRPM7 Plasmid Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Baseline Establish Baseline Current Patch_Clamp->Baseline Compound_Application Apply Inhibitor (e.g., this compound) at Increasing Concentrations Baseline->Compound_Application Data_Acquisition Record Current Responses Compound_Application->Data_Acquisition Analysis Data Analysis and IC50 Calculation Data_Acquisition->Analysis Logical_Relationship FTY720 FTY720 TRPM7 TRPM7 Inhibition FTY720->TRPM7 S1PR S1P Receptor Modulation FTY720->S1PR AAL149 This compound AAL149->TRPM7 Anti_Inflammatory Anti-Inflammatory Effects (TRPM7-mediated) TRPM7->Anti_Inflammatory Immunosuppression Immunosuppressive Effects (S1PR-mediated) S1PR->Immunosuppression

References

A Comparative Guide to AAL-149 and Other Inhibitors of the TRPM7 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AAL-149 with other known inhibitors of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Introduction to TRPM7 and its Inhibition

Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein that acts as both a non-selective cation channel, permeable to Ca²⁺ and Mg²⁺, and a serine/threonine kinase. It plays a crucial role in various physiological processes, including cellular magnesium homeostasis, proliferation, and differentiation. In the context of the immune system, TRPM7 is a key mediator of inflammatory responses, particularly in macrophages. Upon activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), TRPM7-mediated Ca²⁺ influx is essential for the activation of downstream signaling pathways, leading to the production of pro-inflammatory cytokines. This makes TRPM7 an attractive therapeutic target for inflammatory diseases.

This compound is a novel inhibitor of the TRPM7 channel. This guide compares its performance with other known TRPM7 inhibitors, including FTY720 (Fingolimod), VPC01091.4, L-threo-sphingosine, and NS8593. A key focus of this comparison is the selectivity of these compounds, particularly concerning the off-target effects of FTY720 on sphingosine-1-phosphate (S1P) receptors.

Comparative Analysis of TRPM7 Inhibitors

The following table summarizes the available quantitative data for this compound and other TRPM7 inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) for TRPM7 channel activity, as determined by electrophysiological studies.

CompoundTargetIC50 (TRPM7 Current Inhibition)Key Off-TargetsCellular Activity (Inflammation)
This compound TRPM71.081 µM[1]Not active at S1P receptors[1]Suppresses LPS-induced inflammatory gene expression in macrophages and microglia[1][2]
FTY720 (Fingolimod) TRPM70.72 µMAgonist at S1P receptors (phosphorylated form)[1]Suppresses LPS-induced TNF-α production in macrophages[3][4]
VPC01091.4 TRPM70.665 µM[1]Not active at S1P receptors[1]Suppresses LPS-induced inflammatory gene expression in macrophages and microglia[1][2]
L-threo-sphingosine TRPM73.379 µM[5]Not appreciably phosphorylated in vivo[5]Data on direct inhibition of inflammatory cytokine production is limited.
NS8593 TRPM71.6 µM[3]Inhibitor of small conductance Ca²⁺-activated K⁺ (SK) channels[3]Prevents polarization of macrophages towards the anti-inflammatory M2 phenotype[3][4]

TRPM7 Signaling Pathway in Macrophage-Mediated Inflammation

The following diagram illustrates the central role of TRPM7 in the inflammatory response of macrophages upon stimulation by lipopolysaccharide (LPS).

TRPM7_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRPM7 TRPM7 Channel TLR4->TRPM7 Activates Ca_ion Ca²⁺ TRPM7->Ca_ion Influx NFkB NF-κB Ca_ion->NFkB Activates IRF3 IRF3 Ca_ion->IRF3 Activates Nucleus Nucleus NFkB->Nucleus Translocates to IRF3->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription AAL149 This compound AAL149->TRPM7 FTY720 FTY720 FTY720->TRPM7 VPC VPC01091.4 VPC->TRPM7 NS8593 NS8593 NS8593->TRPM7

Caption: TRPM7-mediated signaling in macrophage inflammation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Current Measurement

This protocol is designed to measure TRPM7 channel activity in response to inhibitor application.

Cell Preparation:

  • Culture HEK293 cells stably expressing TRPM7 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Plate cells onto glass coverslips 24-48 hours before recording.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

Solutions:

  • External (Bath) Solution (in mM): 140 Na-aspartate, 3 CsCl, 2 CaCl₂, 10 HEPES, pH adjusted to 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 112 Cs-glutamate, 8 NaCl, 5 CsF, 12 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of 0 mV.

  • Apply voltage ramps from -100 mV to +100 mV over 200 ms every 3 seconds to elicit TRPM7 currents.

  • Once a stable baseline current is established, perfuse the bath with the external solution containing the desired concentration of the inhibitor (e.g., this compound).

  • Record the current inhibition until a new steady state is reached.

  • Wash out the inhibitor with the control external solution to observe current recovery.

Data Analysis:

  • Measure the outward current amplitude at +80 mV.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

LPS-Induced TNF-α Release Assay in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory activity of TRPM7 inhibitors by measuring their effect on cytokine production in macrophages.

Cell Culture and Plating:

  • Culture RAW 264.7 macrophage cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for adherence[6].

Inhibitor Treatment and LPS Stimulation:

  • The next day, remove the culture medium.

  • Pre-treat the cells by adding 100 µL of medium containing the desired concentrations of the TRPM7 inhibitor (or vehicle control) for 1-2 hours.

  • Add 100 µL of medium containing lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to each well (except for the unstimulated control wells)[6][7].

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator[8].

Measurement of TNF-α:

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve using the TNF-α standards provided in the ELISA kit.

  • Calculate the concentration of TNF-α in each sample based on the standard curve.

  • Determine the percentage of inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated control.

  • If a dose-response is performed, calculate the IC50 value for the inhibition of TNF-α release.

Conclusion

This compound is a potent inhibitor of the TRPM7 channel with demonstrated anti-inflammatory effects in cellular models. A key advantage of this compound, along with VPC01091.4, is its lack of activity at S1P receptors, which is a significant off-target effect of the well-characterized TRPM7 inhibitor FTY720[1]. This enhanced selectivity makes this compound a valuable tool for specifically investigating the role of TRPM7 in various physiological and pathological processes, and a promising candidate for further therapeutic development in the field of inflammatory diseases. The experimental protocols provided in this guide offer a starting point for researchers to independently verify and expand upon these findings.

References

AAL-149: An Independent Review of a Novel TRPM7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the research findings concerning AAL-149, a novel inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. It offers a comparative analysis of this compound with its parent compound, FTY720 (Fingolimod), and other TRPM7 inhibitors, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Comparative Analysis of TRPM7 Inhibitors

This compound has emerged as a selective inhibitor of the TRPM7 ion channel, a protein implicated in various physiological and pathological processes, including inflammation.[1][2] Unlike its parent compound FTY720, this compound is a non-phosphorylatable analog, meaning it does not target sphingosine-1-phosphate receptors (S1PRs), which are responsible for the immunosuppressive effects of FTY720-phosphate.[1][2] This selectivity makes this compound a valuable tool for specifically studying the role of TRPM7.

The inhibitory potency of this compound on TRPM7 has been quantified and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant compounds.

CompoundTargetIC50 (µM)Cell TypeReference
This compound TRPM71.081HEK 293T[2][3]
VPC01091.4TRPM70.665HEK 293T[3]
FTY720 (Fingolimod)TRPM70.72HEK293[2][4]
L-threo-sphingosineTRPM73.379HEK 293T[3]
NS8593TRPM71.6-[4]
2-APBTRPM7-Jurkat T cells[4]
SKF-96365TRPM7-RBL cells[4]
SpermineTRPM72.3RBL cells[4]

In Vitro and In Vivo Efficacy

Research indicates that this compound, along with its analog VPC01091.4, can effectively blunt the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).[1][2] This suggests a direct anti-inflammatory effect mediated through TRPM7 inhibition. While in vivo studies have primarily focused on VPC01091.4, the similar mechanism of action and potency of this compound suggest comparable efficacy. In a mouse model of endotoxemia, VPC01091.4 demonstrated significant anti-inflammatory effects, reducing systemic inflammation.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_LPS LPS Signaling Pathway in Macrophages cluster_AAL149 This compound Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AAL149 This compound TRPM7 TRPM7 AAL149->TRPM7 Inhibits Ca_influx Ca²⁺ Influx TRPM7->Ca_influx Reduces Ca_influx->NFkB Modulates

This compound inhibits LPS-induced inflammation via TRPM7.

start Start hek_cells HEK 293T cells overexpressing mouse TRPM7 start->hek_cells patch_clamp Whole-cell patch clamp recording hek_cells->patch_clamp ramp Apply voltage ramp (-100 to +100 mV) patch_clamp->ramp record_current Record TRPM7 current ramp->record_current add_aal149 Apply this compound at varying concentrations record_current->add_aal149 record_inhibition Record inhibition of TRPM7 current add_aal149->record_inhibition calculate_ic50 Calculate IC50 record_inhibition->calculate_ic50 end End calculate_ic50->end

Workflow for Patch Clamp Electrophysiology.

start Start macrophages Isolate and culture macrophages start->macrophages stimulate_lps Stimulate with LPS macrophages->stimulate_lps treat_aal149 Treat with this compound macrophages->treat_aal149 incubate Incubate stimulate_lps->incubate treat_aal149->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect_supernatant->elisa analyze Analyze data elisa->analyze end End analyze->end

Workflow for In Vitro Cytokine Production Assay.

Detailed Experimental Protocols

Patch Clamp Electrophysiology for TRPM7 Current Measurement

Objective: To determine the inhibitory effect of this compound on TRPM7 channel activity.

Cell Line: HEK 293T cells overexpressing mouse TRPM7.

Solutions:

  • External Solution (in mM): 140 Na-methanesulfonate, 5 Cs-gluconate, 2.5 CaCl2, 10 HEPES, pH 7.4 (adjusted with NaOH).

  • Internal Pipette Solution (in mM): 115 Cs-gluconate, 3 NaCl, 0.75 CaCl2, 10 HEPES, 10 HEDTA, 1.8 Cs4-BAPTA, 2 Na2ATP, pH 7.3 (adjusted with CsOH).

Procedure:

  • HEK 293T cells are transfected with a plasmid encoding mouse TRPM7.

  • Whole-cell patch clamp recordings are performed on transfected cells.

  • A voltage ramp from -100 mV to +100 mV is applied to elicit TRPM7 currents.

  • Baseline TRPM7 currents are recorded.

  • This compound is applied to the bath solution at varying concentrations.

  • The effect of this compound on the TRPM7 current is recorded.

  • The concentration-response curve is plotted to calculate the IC50 value.

In Vitro LPS-Induced Cytokine Production Assay

Objective: To assess the anti-inflammatory effect of this compound on macrophages.

Cell Type: Primary macrophages (e.g., bone marrow-derived macrophages) or macrophage-like cell lines (e.g., RAW 264.7).

Reagents:

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound dissolved in a suitable vehicle (e.g., DMSO).

  • Cell culture medium (e.g., DMEM) with supplements.

  • ELISA kits for detecting specific cytokines (e.g., TNF-α, IL-6).

Procedure:

  • Macrophages are seeded in multi-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of this compound or vehicle control for a specified time.

  • Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA.

  • The inhibitory effect of this compound on cytokine production is determined by comparing the results to the LPS-only treated group.

In Vivo Mouse Model of Endotoxemia

Objective: To evaluate the systemic anti-inflammatory efficacy of TRPM7 inhibitors.

Animal Model: C57BL/6 mice.

Reagents:

  • Lipopolysaccharide (LPS) from E. coli.

  • TRPM7 inhibitor (e.g., VPC01091.4, as a surrogate for this compound) dissolved in a suitable vehicle.

Procedure:

  • Mice are intraperitoneally (i.p.) injected with the TRPM7 inhibitor or vehicle control.

  • After a defined pre-treatment period, mice are challenged with a sublethal dose of LPS (i.p.) to induce systemic inflammation.

  • At specific time points post-LPS injection, blood samples are collected.

  • Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

  • Clinical signs of endotoxemia (e.g., body temperature, activity level) can also be monitored.

  • The efficacy of the TRPM7 inhibitor in mitigating the inflammatory response is assessed by comparing the treated group to the LPS-only group.[3][5]

References

A Comparative Analysis: Vemurafenib vs. siRNA Knockdown for Targeting BRAF V600E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating therapies for cancers driven by the BRAF V600E mutation, such as melanoma, understanding the nuances of different inhibitory modalities is critical. This guide provides an objective comparison between the small molecule inhibitor Vemurafenib (a stand-in for the hypothetical AAL-149) and siRNA-mediated knockdown of the target protein, BRAF V600E.

Introduction to Targeting Strategies

The BRAF V600E mutation leads to the constitutive activation of the BRAF kinase and hyperactivation of the downstream MAPK/ERK signaling pathway, driving uncontrolled cell proliferation and survival.[1][2] Two primary strategies to counteract this are:

  • Small Molecule Inhibition: Utilizes compounds like Vemurafenib that directly bind to and inhibit the enzymatic activity of the mutant BRAF V600E protein.[1][3]

  • siRNA-Mediated Knockdown: Employs small interfering RNA (siRNA) to target and degrade the BRAF V600E messenger RNA (mRNA), thereby preventing the synthesis of the mutant protein.[4]

This guide delves into the mechanisms, efficacy, specificity, and potential liabilities of each approach, supported by experimental data and protocols.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of Vemurafenib versus siRNA targeting BRAF V600E.

FeatureVemurafenib (Small Molecule Inhibitor)siRNA (Gene Knockdown)
Mechanism of Action Competitively binds to the ATP-binding site of the mutant BRAF V600E kinase, inhibiting its activity and downstream signaling.[1][5]Utilizes the RNA-induced silencing complex (RISC) to bind and cleave the target BRAF V600E mRNA, preventing protein translation.[4][6]
Target BRAF V600E protein (enzymatic activity).[7]BRAF V600E mRNA (post-transcriptional).[4]
Reported Efficacy High clinical response rates in BRAF V600E melanoma (e.g., 48% overall response rate in a Phase III trial).[7]Achieves significant protein knockdown (50-60%) in cell lines, leading to decreased cell viability and proliferation.[4][8]
Specificity Selective for BRAF V600E but can inhibit other kinases at higher concentrations and paradoxically activate MAPK signaling in BRAF wild-type cells.[9][10]Can be designed to be highly specific for the mutant BRAF V600E sequence, sparing wild-type BRAF mRNA.[4]
Duration of Effect Effect is dependent on drug concentration and half-life (approx. 57 hours); requires continuous dosing.[11]A single treatment can lead to sustained protein knockdown for several days (e.g., up to 8 days).[4]
Primary Off-Target Effects Paradoxical MAPK pathway activation in BRAF wild-type cells, potentially leading to secondary malignancies (e.g., cutaneous squamous cell carcinoma).[10][12] Inhibition of other kinases (e.g., SRC, YES1).[9]"MicroRNA-like" off-target effects where the siRNA seed region binds to unintended mRNAs, causing their downregulation and potential toxicity.[6][13][14]
Resistance Mechanisms Acquired resistance via reactivation of the MAPK pathway (e.g., NRAS mutations) or amplification of the BRAF V600E gene.[1][7][15]Cells may develop resistance, though mechanisms are less characterized than for small molecules. Potential for upregulation of compensatory pathways.
Delivery Oral bioavailability.[3][11]Requires a delivery vehicle (e.g., lipid nanoparticles) to protect from degradation and facilitate cellular uptake.[4][16]

Mechanisms of Action and Experimental Workflow

Diagrams generated using the Graphviz DOT language illustrate the distinct signaling pathways and a typical experimental workflow for comparing these two modalities.

cluster_0 Vemurafenib (Inhibition of Activity) cluster_1 siRNA (Inhibition of Synthesis) BRAF_mRNA BRAF V600E mRNA Translation Translation BRAF_mRNA->Translation BRAF_Protein BRAF V600E Protein (Active Kinase) Translation->BRAF_Protein Inactive_BRAF Inactive Complex BRAF_Protein->Inactive_BRAF MEK MEK BRAF_Protein->MEK Phosphorylates Vemurafenib Vemurafenib Vemurafenib->Inactive_BRAF pMEK_no pMEK Inactive_BRAF->pMEK_no Inhibition siRNA BRAF V600E siRNA RISC RISC siRNA->RISC Degradation mRNA Degradation RISC->Degradation Cleavage BRAF_mRNA_s BRAF V600E mRNA BRAF_mRNA_s->RISC No_Protein No Protein Synthesis Degradation->No_Protein

Caption: Mechanisms of BRAF V600E inhibition.

cluster_treat cluster_assay cluster_results start Seed BRAF V600E Melanoma Cells control Control (DMSO) start->control Treat Cells vem Vemurafenib start->vem Treat Cells sirna BRAF V600E siRNA + Transfection Agent start->sirna Treat Cells wb Western Blot (Analysis of Protein Levels) control->wb mtt MTT Assay (Analysis of Cell Viability) control->mtt vem->wb vem->mtt sirna->wb sirna->mtt res_wb Compare p-ERK, BRAF & Actin Levels wb->res_wb res_mtt Compare Cell Viability (%) mtt->res_mtt

Caption: Experimental workflow for comparison.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Western Blot for BRAF and p-ERK Knockdown

This protocol is used to quantify the levels of total BRAF protein and the phosphorylated (active) form of its downstream target, ERK, to assess the efficacy of each treatment.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (4-12% Bis-Tris)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-BRAF, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Mouse anti-Actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize BRAF and p-ERK levels to the actin loading control.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18][19]

Materials:

  • 96-well cell culture plates

  • Treated cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS).[17][20]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20]

  • Treatment: Treat cells with various concentrations of Vemurafenib or BRAF V600E siRNA as per the experimental design. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT stock solution to each well.[20]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[19][20]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17][20] A reference wavelength of 630 nm can be used to reduce background noise.[18]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from media-only wells.

Conclusion

Both Vemurafenib and siRNA targeting BRAF V600E are potent methods for inhibiting the oncogenic activity of this mutant protein.

  • Vemurafenib offers the advantage of oral delivery and has proven clinical efficacy, but its utility is often limited by the development of drug resistance and significant off-target effects, such as paradoxical MAPK activation.[7][10]

  • siRNA-mediated knockdown provides a highly specific approach that can distinguish between mutant and wild-type alleles and offers a longer duration of action from a single dose.[4] However, challenges related to in vivo delivery and potential for miRNA-like off-target effects must be carefully managed through sequence design and chemical modifications.[14][16]

The choice between these modalities depends on the specific research or therapeutic context. For rapid, systemic inhibition, small molecules are established. For highly specific, durable, and localized targeting, siRNA technology presents a powerful and evolving alternative. Future strategies may involve combining both approaches to overcome resistance and enhance therapeutic outcomes.

References

Comparative Analysis of AAL-149 and Its Derivatives as TRPM7 Inhibitors for Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

AAL-149, a non-phosphorylatable analog of the immunomodulatory drug FTY720 (Fingolimod), has emerged as a selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This channel plays a critical role in cellular magnesium homeostasis and has been implicated in inflammatory responses. By targeting TRPM7 without affecting the sphingosine-1-phosphate (S1P) receptors responsible for FTY720's immunosuppressive effects, this compound and its derivatives offer a promising new avenue for anti-inflammatory therapies with a potentially improved safety profile.

This guide provides a comparative analysis of this compound and its key derivatives, focusing on their performance as TRPM7 inhibitors and their anti-inflammatory properties. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, ion channel modulation, and pharmacology.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and its related compounds in inhibiting the TRPM7 ion channel. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (µM)Key Characteristics
This compound TRPM71.081[1]Non-phosphorylatable FTY720 analog, selective TRPM7 inhibitor.
VPC01091.4 TRPM70.665[2]A stereoisomer and analog of FTY720, potent TRPM7 inhibitor.
FTY720 (Fingolimod) TRPM70.72[3]Parent compound, immunosuppressant, also inhibits TRPM7.
AAL-151 (TRPM7)Not explicitly reported, but is the enantiomer of this compound and is expected to have similar activity.Enantiomer of this compound.

Mechanism of Action and Signaling Pathway

This compound and its derivatives exert their anti-inflammatory effects primarily through the inhibition of the TRPM7 ion channel, which is highly expressed in immune cells such as macrophages. In response to inflammatory stimuli like lipopolysaccharide (LPS), TRPM7-mediated Ca2+ influx is a critical step in the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[4] By blocking this initial Ca2+ signal, this compound can effectively suppress the inflammatory cascade.[5][6]

The diagram below illustrates the proposed signaling pathway.

TRPM7_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM7 TRPM7 Channel Ca_influx Ca²⁺ Influx TRPM7->Ca_influx mediates LPS LPS TLR4 TLR4 LPS->TLR4 binds TLR4->TRPM7 activates NFkB NF-κB Activation Ca_influx->NFkB IRF3 IRF3 Activation Ca_influx->IRF3 Cytokines Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α) NFkB->Cytokines promotes IRF3->Cytokines promotes AAL149 This compound AAL149->TRPM7 inhibits

This compound inhibits LPS-induced pro-inflammatory signaling by blocking TRPM7-mediated calcium influx.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize this compound and its derivatives.

TRPM7 Channel Activity Measurement (Whole-Cell Patch Clamp Electrophysiology)

This protocol is used to measure the ion channel activity of TRPM7 and assess the inhibitory effects of compounds like this compound.

Cell Line: HEK293T cells overexpressing mouse TRPM7.

Solutions:

  • External Solution (in mM): 140 Na-methanesulfonate, 5 CsCl, 2 CaCl2, 10 HEPES. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 NaCl, 10 Cs-BAPTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Free Mg2+ is buffered to <1 µM with EDTA to allow for TRPM7 channel activity.

Procedure:

  • HEK293T cells are cultured on glass coverslips and transfected with a plasmid encoding for mouse TRPM7.

  • Recordings are performed at room temperature using an patch-clamp amplifier.

  • Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a gigaseal with the cell membrane.

  • The whole-cell configuration is established by applying gentle suction.

  • Cells are voltage-clamped at a holding potential of 0 mV.

  • TRPM7 currents are elicited by applying voltage ramps from -100 mV to +100 mV over 200 ms every 2 seconds.

  • After a stable baseline current is established, this compound or its derivatives are perfused into the bath solution at various concentrations.

  • The inhibition of the TRPM7 current is measured as the percentage decrease in the outward current at +80 mV.

  • Dose-response curves are generated to calculate the IC50 values.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (HEK293T + TRPM7) start->cell_prep patching Establish Whole-Cell Patch Clamp cell_prep->patching baseline Record Baseline TRPM7 Current patching->baseline compound_app Apply this compound or Derivative baseline->compound_app record_inhibition Record Inhibited TRPM7 Current compound_app->record_inhibition analysis Data Analysis (IC50 Calculation) record_inhibition->analysis end End analysis->end

Workflow for measuring TRPM7 inhibition using whole-cell patch clamp.
Anti-Inflammatory Activity Assessment (LPS-Induced Cytokine Production in Macrophages)

This assay evaluates the ability of this compound and its derivatives to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7).

Reagents:

  • LPS (from E. coli)

  • This compound and its derivatives

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Macrophages are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour.

  • LPS (100 ng/mL) is then added to the wells to stimulate an inflammatory response.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The concentration of pro-inflammatory cytokines in the supernatant is quantified using specific ELISA kits according to the manufacturer's instructions.

  • The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group without any compound treatment.

Cytokine_Assay_Workflow start Start seed_cells Seed Macrophages start->seed_cells pretreat Pre-treat with This compound/Derivatives seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify Cytokines (ELISA) collect->elisa analyze Analyze Data (% Inhibition) elisa->analyze end End analyze->end

Workflow for assessing the anti-inflammatory activity of this compound and its derivatives.

Conclusion

This compound and its non-phosphorylatable derivatives represent a promising class of selective TRPM7 inhibitors with potent anti-inflammatory effects. By decoupling TRPM7 inhibition from S1P receptor modulation, these compounds offer a more targeted approach to treating inflammation compared to the parent compound FTY720. The comparative data presented in this guide highlight the potential of these molecules for further investigation and development as novel therapeutics for a range of inflammatory disorders. The detailed experimental protocols provided will aid researchers in the continued exploration of this important class of ion channel modulators.

References

Validating AAL-149's Specificity for TRPM7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AAL-149's performance in specifically targeting the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, with a particular focus on its advantages over the parent compound, FTY720. The experimental data cited herein validates this compound as a selective TRPM7 inhibitor, devoid of the S1P receptor activity that characterizes FTY720's phosphorylated metabolite.

Executive Summary

This compound, a non-phosphorylatable analog of FTY720, has been identified as a potent inhibitor of the TRPM7 ion channel.[1][2][3] Experimental evidence demonstrates that this compound effectively blocks TRPM7 currents at low micromolar concentrations without interacting with sphingosine-1-phosphate (S1P) receptors.[1][2][3] This high specificity makes this compound a valuable research tool for investigating the physiological and pathological roles of TRPM7, and a promising candidate for therapeutic development where selective TRPM7 inhibition is desired without the confounding effects of S1P receptor modulation.

Data Presentation: this compound vs. FTY720

The following table summarizes the key quantitative data comparing the inhibitory activity of this compound and FTY720 on their respective targets.

CompoundTargetIC50S1P Receptor ActivityKey Findings
This compound TRPM7 1.081 µM [1][4]None [1][2][3]Selective TRPM7 inhibitor.
FTY720 (non-phosphorylated)TRPM70.72 µM[1]NoneInhibits TRPM7.
FTY720-phosphateS1P ReceptorsPotent AgonistHighDoes not inhibit TRPM7.[1]

Signaling Pathway and Specificity Logic

The following diagrams illustrate the signaling pathway of TRPM7 and the logical relationship that underscores this compound's specificity compared to FTY720.

TRPM7 Signaling Pathway TRPM7 TRPM7 Channel Kinase Cations Ca2+, Mg2+ Influx TRPM7->Cations Mg_ATP Intracellular Mg2+/ATP Mg_ATP->TRPM7 Inhibition Downstream Downstream Signaling (e.g., Cytoskeletal Dynamics, Cell Adhesion, Proliferation) Cations->Downstream AAL149 This compound AAL149->TRPM7 Inhibition

TRPM7 Signaling and Inhibition by this compound

Specificity of this compound vs. FTY720 cluster_FTY720 FTY720 cluster_AAL149 This compound FTY720 FTY720 (Prodrug) FTY720_P FTY720-Phosphate (Active Metabolite) FTY720->FTY720_P Phosphorylation TRPM7 TRPM7 FTY720->TRPM7 Inhibitor S1PRs S1P Receptors FTY720_P->S1PRs Agonist AAL149 This compound (Non-phosphorylatable) AAL149->S1PRs No Interaction AAL149->TRPM7 Inhibitor

Comparative Specificity of this compound and FTY720

Experimental Protocols

The specificity of this compound for TRPM7 was primarily validated using patch-clamp electrophysiology.

Objective: To measure the inhibitory effect of this compound on TRPM7 channel currents and compare its activity to other compounds.

Experimental Workflow:

Experimental Workflow for Specificity Validation Cell_Culture HEK 293T Cell Culture Overexpressing Mouse TRPM7 Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Baseline Establish Baseline TRPM7 Current (IM7) Patch_Clamp->Baseline Drug_Application Bath Application of This compound (Varying Concentrations) Baseline->Drug_Application Measurement Measure Inhibition of Peak Outward Current at +100 mV Drug_Application->Measurement Dose_Response Construct Dose-Response Curve and Calculate IC50 Measurement->Dose_Response

Workflow for this compound Specificity Validation

Detailed Methodology:

  • Cell Preparation: HEK 293T cells overexpressing mouse TRPM7 were used for all electrophysiological recordings.[4]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings were performed. The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution was designed to chelate free Mg2+ to allow for maximal TRPM7 current activation and contained (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, and 4 Na2ATP, adjusted to pH 7.2 with CsOH.

  • Data Acquisition: Currents were recorded in response to voltage ramps. The peak outward current at +100 mV was used to quantify TRPM7 activity.

  • Compound Application: A baseline TRPM7 current (IM7) was established. This compound was then applied to the bath at various concentrations to determine its inhibitory effect.

  • Data Analysis: The percentage of current inhibition at each concentration was calculated relative to the baseline current. A dose-response curve was generated by plotting the percent inhibition against the log of the this compound concentration. The IC50 value was determined by fitting the data to a non-linear regression model.[4]

Specificity Confirmation:

To confirm that this compound does not act on S1P receptors, its effects were compared to FTY720 and its phosphorylated metabolite, FTY720-P. While FTY720 inhibits TRPM7, FTY720-P has no effect on TRPM7 currents but is a potent agonist of S1P receptors.[1] this compound, being non-phosphorylatable, does not interact with S1P receptors, thus demonstrating its specific action on TRPM7.[1][2][3]

Conclusion

The presented data and experimental protocols conclusively validate that this compound is a specific inhibitor of the TRPM7 ion channel. Its lack of off-target effects on S1P receptors, a significant limitation of its parent compound FTY720, makes it a superior tool for the targeted investigation of TRPM7 function and a more refined candidate for therapeutic strategies aimed at modulating this channel.

References

Safety Operating Guide

Personal protective equipment for handling AAL-149

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling, use, and disposal of AAL-149 (CAS No. 177258-60-5). This compound is a non-phosphorylatable analog of FTY720 and a novel inhibitor of the transient receptor potential cation channel subfamily M, member 7 (TRPM7).[1][2][3] It is intended for research use only.

Given that a publicly available Safety Data Sheet (SDS) for this compound is not currently available, this guidance is based on general principles of laboratory safety for handling novel chemical compounds and available research data. It is imperative that all users conduct a thorough risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work with this substance.

Understanding this compound: Properties and Use

PropertyValueSource
CAS Number 177258-60-5[1][2]
Molecular Formula C18H31NO2[1]
Molecular Weight 293.45 g/mol [2]
Description Non-phosphorylatable FTY720 analogue and novel TRPM7 inhibitor.[1][2][3]
Primary Research Area Anti-inflammatory effects in vivo and in vitro.[1][2][3]
Solubility Soluble in 100% ethanol.[4]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of PPE. The following table outlines recommended PPE for handling this compound based on standard laboratory procedures for novel chemical compounds.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Eye Protection ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles or a full-face shield if there is a risk of splashing.
Hand Protection Nitrile gloves. Check for breakthrough time and compatibility.Double gloving with nitrile gloves.
Body Protection Fully buttoned laboratory coat.Chemical-resistant apron or gown over a laboratory coat.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.A NIOSH-approved respirator may be necessary if creating aerosols or handling larger quantities. Consult your institution's EHS for specific recommendations.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Reconstitution
  • Work Area Preparation :

    • Ensure the work area (e.g., a chemical fume hood or a designated benchtop in a well-ventilated lab) is clean and uncluttered.

    • Have all necessary equipment and supplies ready, including PPE, this compound vial, solvent (100% ethanol), sterile syringes and needles, and waste containers.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above.

  • Reconstitution of Lyophilized Powder :

    • Allow the vial of this compound to equilibrate to room temperature before opening.[2]

    • Carefully remove the cap and disinfect the rubber septum with an appropriate disinfectant (e.g., 70% ethanol).

    • Using a sterile syringe and needle, slowly add the required volume of 100% ethanol to the vial to achieve the desired stock solution concentration.

    • Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.

Experimental Use
  • Dilutions :

    • Perform all dilutions of the stock solution within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate laboratory equipment (e.g., calibrated micropipettes) for accurate dilutions.

  • Cell Culture and In Vivo Studies :

    • When adding this compound to cell cultures or preparing doses for in vivo studies, handle the solutions with care to avoid splashes and spills.

    • Be aware of potential cytotoxic effects, although one study indicated no significant cytotoxicity in HeLa cells at concentrations up to 10 µM.[3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (e.g., pipette tips, gloves, vials, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated liquid waste should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain.

Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for pickup and disposal procedures.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Wear appropriate PPE. Clean the area with a suitable decontaminating agent. For large spills, evacuate the area and contact your institution's emergency response team.

Visualizations

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe reconstitute Reconstitute this compound don_ppe->reconstitute dilute Perform Dilutions reconstitute->dilute experiment Cell Culture / In Vivo dilute->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound.

PPE_Decision_Logic PPE Selection Logic for this compound node_task Task: Handling this compound node_ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat node_task->node_ppe_base node_risk Risk of Splash? node_aerosol Risk of Aerosol Generation? node_risk->node_aerosol No node_ppe_splash Add: - Chemical Goggles - Face Shield node_risk->node_ppe_splash Yes node_ppe_aerosol Add: - Respirator node_aerosol->node_ppe_aerosol Yes node_ppe_base->node_risk node_ppe_splash->node_aerosol

Caption: A decision-making diagram for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.